6-Hydroxyindolin-2-one
Description
Significance of Indolin-2-one Core Structures in Pharmaceutical Development
The indolin-2-one core is widely regarded as a "privileged scaffold" in pharmaceutical development. aip.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, thereby serving as a versatile template for designing novel therapeutic agents. The unique three-dimensional structure of the indolin-2-one ring system, with its hydrogen bond donor (NH) and acceptor (C=O) groups, allows for crucial interactions with the amino acid residues of various proteins and enzymes. researchgate.net This inherent binding capability has been exploited to create potent inhibitors for different target classes, leading to the successful development of clinically approved drugs and numerous candidates in preclinical and clinical trials. nih.govresearchgate.net
The journey of the indolin-2-one scaffold in medicine has roots in natural products. One notable example is indirubin (B1684374), a bis-indole natural product and the active component of a traditional Chinese medicine prescription used for treating chronic myeloid leukemia. nih.gov While effective, the therapeutic use of indirubin was hampered by issues like poor solubility. nih.gov This led researchers to explore simpler, more synthetically accessible derivatives.
A pivotal moment in the evolution of this scaffold was the strategic design of 3-substituted indolin-2-ones, which were identified as potent inhibitors of protein kinases. mdpi.com This research culminated in the development and FDA approval of Sunitinib, an oral receptor tyrosine kinase (RTK) inhibitor. mdpi.com Sunitinib's success validated the indolin-2-one core as a viable and highly effective pharmacophore for kinase inhibition, sparking a surge in research focused on developing new derivatives targeting a wide array of diseases. nih.govconsensus.app Since then, numerous indolin-2-one derivatives, such as SU5416, SU6668, and SU14813, have been advanced into clinical or preclinical development, further solidifying the scaffold's privileged status. nih.govresearchgate.net
The chemical versatility of the indolin-2-one scaffold has given rise to derivatives exhibiting a wide array of pharmacological activities. aip.orgresearchgate.net Modifications to the core structure have yielded compounds with potent effects against cancer, microbial infections, and inflammatory conditions, primarily through the targeted inhibition of key enzymes. nih.govresearchgate.net
Indolin-2-one derivatives are most prominently known for their anticancer properties. nih.gov Many of these compounds function as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. researchgate.net By blocking the activity of kinases like receptor tyrosine kinases (RTKs), these derivatives can inhibit tumor angiogenesis (the formation of new blood vessels that supply tumors) and cancer cell proliferation. mdpi.comresearchgate.net Sunitinib, for instance, is indicated for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.gov Other derivatives have shown significant cytotoxic activity against a variety of cancer cell lines, including colon, breast, and lung cancer. nih.govmdpi.comnih.gov
Table 1: Examples of Indolin-2-one Derivatives with Anticancer Activity
| Compound | Target/Mechanism | Cell Line(s) | Reported Activity (IC₅₀) |
| Sunitinib (SU11248) | Receptor Tyrosine Kinase (RTK) Inhibitor | Approved for Renal Cell Carcinoma and GIST | N/A (Approved Drug) |
| SU5416 | KDR (Kinase Insert Domain Receptor) Inhibitor | In clinical trials | N/A (Clinical Trial) |
| SU6668 | RTK Inhibitor | In preclinical/clinical development | N/A (In Development) |
| Compound 1c | Microtubule Destabilization (implied) | HCT-116 (Colon), MDA-MB-231 (Breast) | Submicromolar against HCT-116 |
| Compound 14i | RTK Inhibitor (implied) | A549 (Non-small cell lung cancer) | 0.32 µM |
| Compound 14r | RTK Inhibitor (implied) | NCI-H460 (Large cell lung cancer) | 1.22 µM |
| Compound 12g | PAK4 Inhibitor | A549 (Non-small cell lung cancer) | 0.83 µM |
The indolin-2-one scaffold has also served as a template for the development of agents with antimicrobial and antiviral activities. nih.govresearchgate.net Certain derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Some of these compounds are believed to exert their effect by inhibiting essential bacterial enzymes, such as dihydrofolate reductase (DHFR). nih.govnih.gov Additionally, some indirubin derivatives have been reported to possess anti-HIV activity. nih.gov
Table 2: Antimicrobial Activity of Selected Indolin-2-one Derivatives
| Compound | Target Organism(s) | Activity Type | Reported Activity (MIC/BIC₅₀) |
| Compound XI | Gram-positive & Gram-negative bacteria | Antibacterial | MIC: 0.0625–4 µg/mL |
| Compound X | Various bacteria and fungi | Antibacterial/Antifungal | MIC: 12 to 18 µg/mL |
| Compound 7a | P. aeruginosa | Antibiofilm | BIC₅₀: 3.9 ± 0.16 µg/mL |
| Compound 4 | S. aureus | Antibiofilm | BIC₅₀: 1.95 ± 0.01 µg/mL |
| Violacein | Staphylococcus aureus | Antibacterial | MIC: 6.25 µM |
Derivatives of indolin-2-one have been identified as potent anti-inflammatory agents. mdpi.comnih.gov Chronic inflammation is linked to a variety of diseases, and key inflammatory mediators include nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Studies have shown that certain 3-substituted-indolin-2-one derivatives can effectively suppress the production of these pro-inflammatory mediators in macrophage cells stimulated by lipopolysaccharide (LPS). mdpi.comnih.gov For example, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated stronger suppression of LPS-induced nitric oxide production than the established anti-inflammatory drug dexamethasone (B1670325) in one study. mdpi.com The mechanism often involves the inhibition of signaling pathways such as NF-κB, which plays a central role in the inflammatory response. mdpi.comnih.gov
Table 3: Anti-inflammatory Activity of a Representative Indolin-2-one Derivative
| Compound | Target Mediator/Pathway | Cell Line | Effect |
| 3-(3-hydroxyphenyl)-indolin-2-one | NO, TNF-α, IL-6 | RAW264.7 Macrophages | Suppressed production in a concentration-dependent manner. mdpi.comnih.gov |
| 3-(3-hydroxyphenyl)-indolin-2-one | Akt, MAPK, NF-κB pathways | RAW264.7 Macrophages | Significantly inhibited LPS-induced signaling. mdpi.comnih.gov |
The diverse biological effects of indolin-2-one derivatives are fundamentally linked to their ability to inhibit a wide range of enzymes. researchgate.net This scaffold has proven to be a versatile starting point for designing specific inhibitors for various enzyme families.
Protein Kinases: As previously mentioned, this is the most prominent target class. Derivatives inhibit RTKs, p21-activated kinase 4 (PAK4), and other kinases involved in cell growth and survival. nih.govnih.gov
Thioredoxin Reductase (TrxR): Certain indolin-2-one compounds are potent inhibitors of TrxR, an enzyme critical for maintaining cellular redox balance. nih.gov Inhibition of TrxR leads to increased oxidative stress and can trigger apoptosis (programmed cell death) in cancer cells. nih.gov
Dihydrofolate Reductase (DHFR): This enzyme is essential for DNA synthesis in bacteria. Indolin-2-one derivatives that inhibit DHFR show promise as antibacterial agents. nih.gov
Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are key in the synthesis of prostaglandins, which mediate inflammation. Indole (B1671886) derivatives, a class that includes indolin-2-ones, have been developed as selective COX-2 inhibitors, offering anti-inflammatory effects with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.gov
Digestive Enzymes: Some derivatives have been evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net Inhibition of these enzymes can help manage blood glucose levels, suggesting a potential application in diabetes treatment. researchgate.net
Table 4: Enzyme Inhibitory Activity of Various Indolin-2-one Derivatives
| Compound | Target Enzyme | Biological Activity | Reported Activity (IC₅₀) |
| Compound 12d | PAK4 | Anticancer | 16 nM |
| Compound 12g | PAK4 | Anticancer | 27 nM |
| Compound 12 | Dihydrofolate Reductase (DHFR) | Antimicrobial | 40.71 ± 1.86 nM |
| N-butyl & N-benzyl substituted derivatives | Thioredoxin Reductase (TrxR) | Anticancer | Strong inhibitory activity |
| Compound 1i | α-glucosidase | Antidiabetic (potential) | Higher % inhibition than acarbose |
| Compound 1 | α-amylase | Antidiabetic (potential) | 32.917 µg/mL |
Broad Spectrum of Pharmacological Activities Associated with Indolin-2-one Derivatives
Neurological Disorder Targets
The indolin-2-one scaffold and its derivatives have garnered attention for their potential in treating neurodegenerative diseases, which are often characterized by complex, multifactorial pathologies. nih.gov Since traditional single-target therapies are often ineffective for these conditions, the development of multi-target agents is a promising strategy. nih.gov
One of the key targets in Alzheimer's disease is Glycogen synthase kinase 3β (GSK3β), a serine/threonine phosphokinase that plays a significant role in the disease's pathophysiology. nih.gov The indolin-2-one moiety is recognized for its ability to interact with the ATP binding site of GSK3β. The NH group of the indolin-2-one ring can form a crucial hydrogen bond with the key residue Asp133 in the hinge region of the kinase. nih.gov Derivatives based on this scaffold have been developed as potent, ATP-competitive GSK3β inhibitors. nih.gov
Furthermore, the indolin-2-one structure has been explored for its neuroprotective effects against the progressive degeneration of neuronal populations that characterizes diseases like Alzheimer's, Parkinson's, and Huntington's disease. researchgate.net Research has focused on creating novel 3-substituted indolin-2-one compounds that are highly neuroprotective. researchgate.net These compounds demonstrate potential in preserving cell viability and protecting against oxidative stress in neuronal cells, a common factor in neurodegeneration. nih.gov Indole-based compounds, in general, have shown promise for their combined antioxidant, metal-chelating, and anti-aggregation properties, positioning them as candidates for developing multifunctional agents for Alzheimer's therapy. nih.gov While research into the specific neurological targets of 6-hydroxyindolin-2-one is ongoing, the broader class of indolin-2-ones shows significant promise in addressing key pathological pathways in neurodegenerative disorders.
Specific Focus on Hydroxylated Indolin-2-one Derivatives
Hydroxylation is a common and effective strategy in medicinal chemistry to modify the properties of a lead compound. Introducing a hydroxyl (-OH) group onto the indolin-2-one scaffold can significantly alter its physicochemical and biological properties, including solubility, metabolic stability, and, most importantly, its interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for new or enhanced interactions within a protein's binding site, which can lead to improved potency and selectivity. nih.gov
Rationale for Hydroxylation at the 6-Position
The placement of a hydroxyl group at the 6-position of the indolin-2-one ring is a deliberate design choice aimed at exploiting specific structure-activity relationships (SAR). The rationale for this substitution is rooted in several key medicinal chemistry principles:
Hydrogen Bonding: The 6-position places the hydroxyl group on the external-facing benzene (B151609) ring of the scaffold, making it available to form hydrogen bonds with amino acid residues in a target protein's active site. This can anchor the molecule in a specific orientation, enhancing binding affinity and inhibitory activity.
Vector for Further Substitution: The hydroxyl group provides a reactive handle for further chemical modification, allowing for the attachment of other functional groups to explore the chemical space around the scaffold and optimize activity.
Research into related kinase inhibitors supports this rationale. For instance, a library of V-shaped molecules incorporating a 3-(6-hydroxyindol-2-yl) moiety was synthesized and evaluated against several kinases, including DYRK1A, CDK5, and GSK3β. researchgate.net The inclusion of the 6-hydroxy group was a key feature of the designed compounds, with one derivative showing significant inhibitory activity against DYRK1A with an IC₅₀ value of 60 nM, demonstrating the value of this specific substitution pattern. researchgate.net
Comparative Analysis with Other Hydroxylated Indolinone Isomers
The biological effect of a hydroxyl group on the indolin-2-one scaffold is highly dependent on its position. Comparative studies of different isomers reveal that a simple shift in the hydroxyl group's location from one carbon to another can lead to dramatically different pharmacological outcomes.
For example, in the development of ligands for α-synuclein fibrils, which are implicated in Parkinson's disease, substituting a 3-benzylidene-indolin-2-one analog at the 5-position with a hydroxyl group resulted in a significant reduction in binding affinity (Kᵢ = 407 nM). nih.gov In a separate study on bis-indolinone derivatives with cytotoxic activity, the introduction of a hydroxyl group at the 5-position was also found to be detrimental, leading to a loss of activity. mdpi.com Similarly, in the development of inhibitors for the bacterial enzyme c-di-AMP synthase (DisA), substitution of the indolinone moiety at the 5-position with hydrophilic groups, including a hydroxyl group, resulted in weak inhibitors. rsc.org
This contrasts with the demonstrated utility of the 6-hydroxy substitution in kinase inhibitors. researchgate.net The differential effects highlight the specificity of molecular recognition between a ligand and its target. A hydroxyl group at one position might fit perfectly into a polar pocket of the target protein, forming a beneficial hydrogen bond, whereas the same group at a different position might introduce a steric clash or an unfavorable interaction, thereby reducing activity.
The following table summarizes findings on how the position of substituents (including hydroxyl and other groups) on the indolinone ring affects activity against various targets, illustrating the critical importance of substitution patterns in drug design.
| Compound Series | Isomer Position | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| 3-(6-indol-2-yl)-5-(phenyl)pyrazine | 6-OH | Maintained potent inhibition (IC₅₀ = 60 nM) | DYRK1A Kinase | researchgate.net |
| 3-Benzylidene-indolin-2-one | 5-OH | Reduced binding affinity (Kᵢ = 407 nM) | α-Synuclein Fibrils | nih.gov |
| Bis-indolinone | 5-OH | Led to a loss of cytotoxic activity | Antiproliferative (NCI-60) | mdpi.com |
| Hydroxybenzylidene-indolinone | 5-OH | Resulted in weak inhibition | c-di-AMP Synthase (DisA) | rsc.org |
This comparative analysis underscores that while hydroxylation is a powerful tool, the specific placement of the hydroxyl group is a critical determinant of the resulting compound's biological activity and therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-2-1-5-3-8(11)9-7(5)4-6/h1-2,4,10H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJZYAPVVOLQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382729 | |
| Record name | 6-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6855-48-7 | |
| Record name | 6-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Strategies for 6 Hydroxyindolin 2 One and Its Analogs
Conventional Synthetic Routes to 6-Hydroxyindolin-2-one
Traditional approaches to the synthesis of this compound often rely on foundational reactions in organic chemistry, including the oxidation of indole (B1671886) precursors and the cyclization of appropriately substituted acyclic molecules.
Oxidation of Indole Derivatives
The direct oxidation of indole derivatives represents a straightforward strategy for accessing the indolin-2-one (oxindole) core. Various oxidizing agents and systems have been developed to achieve this transformation regioselectively at the C2 position. A practical and facile method involves the use of sulfuric acid adsorbed on silica (B1680970) gel, which promotes the regioselective oxidation of indoles to 2-oxindoles. rsc.org This heterogeneous system offers advantages in terms of ease of workup and broad substrate compatibility. rsc.org
The enzymatic oxidation of hydroxyindoles is also a known transformation. Studies have shown that enzymes like caeruloplasmin and oxidases from natural sources can oxidize indole derivatives that possess a hydroxyl group at the 4-, 5-, 6-, or 7-position. nih.gov While often leading to pigmented polymeric material, these studies confirm that 6-hydroxyindole (B149900) is a viable substrate for oxidative transformation, which, under controlled chemical conditions, can yield the desired this compound. nih.gov The Witkop-Winterfeldt oxidation is a classic biomimetic method for the oxidative cleavage of the C2-C3 bond in indoles, which proceeds through an oxindole (B195798) intermediate, further highlighting the role of oxidation in this chemical space. caltech.edu
Cyclization of Precursors
The construction of the bicyclic indolin-2-one system from acyclic precursors is a cornerstone of conventional synthesis. One of the most classic methods adaptable for this purpose is the Bischler-Möhlau indole synthesis. wikipedia.orgwikipedia.org A modified version of this reaction allows for the synthesis of both 4- and 6-hydroxyindoles by the condensation of m-aminophenol with benzoins under acidic conditions at elevated temperatures. researchgate.net Specifically, the fusion of 3-aminophenol (B1664112) with benzoin (B196080) yields a mixture of the isomeric 4- and 6-hydroxyindoles, with the 6-hydroxy isomer often being the major product. researchgate.net While this reaction directly yields the indole, subsequent selective oxidation as described previously would lead to the target this compound.
The reaction mechanism involves the initial formation of an α-arylamino-ketone intermediate from the reaction of the α-haloketone (or its equivalent) and the aniline (B41778) derivative. wikipedia.org This intermediate then undergoes an electrophilic cyclization, followed by dehydration and tautomerization to furnish the aromatic indole ring. wikipedia.org Despite its long history, the reaction has been noted for sometimes harsh conditions and unpredictable regioselectivity, though modern modifications using microwave irradiation or different catalysts have been developed. wikipedia.orgresearchgate.net
Table 1: Modified Bischler-Möhlau Synthesis of Hydroxyindoles researchgate.net
| Benzoin Reactant | Aniline Reactant | Product(s) | Notes |
| Benzoin | m-Aminophenol | Mixture of 4-hydroxy- and 6-hydroxy-2,3-diphenylindole | The 6-hydroxy isomer is typically the major product. |
| Anisoin | m-Aminophenol | Mixture of 4-hydroxy- and 6-hydroxy-2,3-bis(4-methoxyphenyl)indole | Demonstrates applicability to substituted benzoins. |
Advanced Synthetic Approaches for Indolin-2-one Scaffolds Bearing Hydroxyl Groups
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the hydroxyindolin-2-one scaffold, often employing transition metal catalysis and novel annulation strategies to achieve high levels of control and complexity.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including indoles and indolines. beilstein-journals.org These methods often proceed under milder conditions than conventional routes and exhibit high functional group tolerance. Palladium-catalyzed C-H bond activation and amination of 2-alkenylanilines is a powerful strategy for forming the indoline (B122111) ring system. nih.gov
A significant advanced strategy for synthesizing the indole nucleus involves the reductive cyclization of organic nitro compounds using carbon monoxide as both a reductant and a C1 source. beilstein-journals.orgnih.gov Palladium-catalyzed reductive carbonylation of o-nitrostyrenes or related nitroarenes provides an efficient route to the indole scaffold. nih.gov The reaction typically uses a palladium catalyst, such as Pd(OAc)₂, in the presence of a ligand and carbon monoxide gas. nih.gov This approach is valuable as it constructs the heterocyclic ring and introduces the carbonyl group in a single conceptual step, starting from readily available nitro compounds. Milder procedures have been developed that avoid the high pressures and temperatures of early metal-catalyzed carbonylations. nih.gov
Table 2: Evolution of Metal-Catalyzed Reductive Cyclization of Nitro Compounds nih.gov
| Precursor | Catalyst System | Conditions | Product |
| 2-Nitrostyrene derivatives | Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆ | 200 °C, 80 bar CO | Indoles |
| Substituted o-nitrostyrenes | Pd(OAc)₂ / PPh₃ | 70 °C, 4 bar CO | Indoles |
| o-Nitrostilbenes | Pd(OAc)₂ / 1,10-phenanthroline | 140 °C, 10-20 bar CO (Flow) | 2-Substituted Indoles |
Annulation Reactions for Hydroxyindolin-2-one Synthesis
Annulation reactions, where a new ring is formed onto a pre-existing one, provide a powerful and convergent approach to complex cyclic systems. Recently, an efficient phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) has been developed for the synthesis of 4-hydroxy-3-arylindolin-2-ones. scispace.comacs.org This process involves a cascade of reactions including a Michael addition, in situ generation of a hydroxamic acid, dehydration, and isomerization to furnish the final hydroxyindolin-2-one product. acs.org
This methodology is notable for its operational simplicity, use of readily available starting materials, and the generation of a diverse set of substituted oxindoles in good yields. scispace.comacs.org Although this specific protocol yields the 4-hydroxy isomer, the underlying strategy of using a dione (B5365651) precursor in an annulation cascade represents a key advanced approach that could potentially be adapted for the synthesis of other isomers like this compound by selecting appropriately substituted starting materials. acs.org
Table 3: Phosphoric Acid-Mediated Annulation for Hydroxyindolin-2-one Synthesis acs.org
| β-Nitrostyrene Substituent | Dione | Acid | Temperature | Yield of 4-Hydroxyindolin-2-one |
| 4-Methyl | 1,3-Cyclohexanedione | H₃PO₄ | 60 °C | Good |
| 4-Methoxy | 1,3-Cyclohexanedione | H₃PO₄ | 60 °C | Good |
| 4-Chloro | 1,3-Cyclohexanedione | H₃PO₄ | 60 °C | Good |
| 2-Bromo | 1,3-Cyclohexanedione | H₃PO₄ | 60 °C | Moderate |
Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione
Researchers have developed an efficient synthesis of 4-hydroxy-3-arylindolin-2-ones through a phosphoric acid-mediated annulation of various β-nitrostyrenes and 1,3-cyclohexanedione. scispace.comacs.org This method offers a practical approach for creating a diverse range of oxindoles due to its simple experimental procedure, the ready availability of starting materials, and the achievement of very good yields. scispace.comacs.orgnih.gov The reaction is initiated by a Michael addition of the 1,3-cyclohexanedione to the β-nitrostyrene, which is promoted by the acid. acs.org This is followed by an intramolecular annulation that forms a key hydroxamic acid intermediate. Subsequent dehydration and isomerization steps lead to the final 4-hydroxy-3-arylindolin-2-one product. acs.org Interestingly, when substituted 1,3-cyclohexanediones are used under the same reaction conditions, the outcome shifts to produce tetrahydrobenzofuran oxime compounds instead. scispace.comacs.org
The initial investigations for this reaction explored various conditions. For instance, the reaction between β-nitro-4-methylstyrene and 1,3-cyclohexanedione was initially attempted using acetic acid in DMSO at 60 °C, which resulted in a low yield of the desired product. acs.org Further optimization led to the use of phosphoric acid, which significantly improved the efficiency of the annulation process. acs.org
Nucleophilic Addition Strategies to Isatins
A predominant and versatile approach for synthesizing 3-hydroxyoxindole derivatives involves the nucleophilic addition of various carbon and heteroatom nucleophiles to the C3-carbonyl group of isatins (indoline-2,3-diones). beilstein-journals.org Isatins are readily available and their electrophilic C3-ketone makes them ideal substrates for such transformations. beilstein-journals.orgbeilstein-journals.org These strategies have been extensively developed to allow for the introduction of a wide array of substituents at the C3 position, often with high levels of stereocontrol.
Catalytic Asymmetric Synthesis of 3-Hydroxyoxindoles
The development of catalytic asymmetric methods to produce enantioenriched 3-hydroxyoxindoles is a significant area of research. beilstein-journals.org Both transition metal catalysis and organocatalysis have proven to be powerful tools in achieving high yields and enantioselectivities. beilstein-journals.org Chiral ligand/metal complexes and small organic molecules are employed to control the facial selectivity of the nucleophilic attack on the prochiral C3-carbonyl of the isatin (B1672199). beilstein-journals.org
For example, a highly diastereo- and enantioselective allylation of isatins with 3-substituted allylboronic compounds has been achieved using a chiral N,N'-dioxide/Lu(OTf)₃ complex. acs.orgacs.org This method provides access to chiral 3-allyl-3-hydroxyoxindoles with adjacent stereocenters in high yields and selectivities. acs.org Similarly, the use of a chiral N,N'-dioxide/In(OTf)₃ complex has been successful in the asymmetric allylation of isatins with potassium allyltrifluoroborate. acs.org
The Morita-Baylis-Hillman (MBH) reaction of isatins with maleimides, catalyzed by β-isocupreidine, is another effective method for generating 3-substituted 3-hydroxyoxindoles with excellent yields and enantioselectivities. beilstein-journals.org
Aldol (B89426) Reactions with Isatin Derivatives and Ketones
The aldol reaction of isatins with ketones is a direct and atom-economical method for the synthesis of 3-substituted-3-hydroxy-2-oxindoles. nih.govtandfonline.com This reaction has been a subject of extensive research, with various catalysts being developed to promote the reaction efficiently and, in many cases, enantioselectively. tandfonline.compmbrc.org
Organocatalysis has emerged as a particularly effective strategy. For instance, the amino acid L-leucinol has been shown to catalyze the asymmetric aldol reaction between isatin and acetone (B3395972), providing a route to enantiopure 3-substituted-3-hydroxyoxindole derivatives. pmbrc.org Another approach utilizes arginine as an organocatalyst for the aldol reaction of α,β-unsaturated ketones with isatins, yielding a range of 3-substituted-3-hydroxy-2-oxindoles in moderate to high yields. nih.gov The products from this latter reaction are particularly interesting as they contain an additional enone moiety, which allows for further chemical modifications. nih.gov The use of crude earthworm extract as a biocatalyst has also been explored for the asymmetric cross-aldol reaction of isatins with ketones like acetone and cyclohexanone, affording the desired products in high yields and moderate enantiomeric excess. tandfonline.com
The reaction conditions, including the choice of solvent and catalyst, can significantly influence the outcome. For example, in the L-leucinol catalyzed reaction, performing the reaction in neat acetone was found to be suitable for a continuous flow process. pmbrc.org The development of continuous flow methods for this reaction is advantageous as it can allow for safer operation at higher temperatures to accelerate the reaction rate, sometimes without a significant loss of enantioselectivity. pmbrc.org
Enantioselective Friedel-Crafts Reactions
The enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds with isatins is a powerful method for the synthesis of chiral 3-aryl-3-hydroxy-2-oxindoles. acs.org These products are of significant interest due to their potential biological activities. acs.org
One successful approach involves the use of a tridentate Schiff base/copper catalyst system for the asymmetric Friedel-Crafts alkylation of pyrrole (B145914) with isatins. acs.org The addition of hexafluoroisopropanol (HFIP) was found to be crucial for achieving high enantioselectivity. acs.org For N-unprotected isatins, a clever strategy involving a Henry/retro-Henry reaction sequence was employed to enable the slow release of the isatin substrate, which led to improved enantiomeric excesses. acs.org
Another example is the highly enantioselective Friedel-Crafts reaction of indole with isatin derivatives catalyzed by the cinchona alkaloid 9-O-benzylcupreine. scispace.com This method provides 3-indolyl-3-hydroxyoxindole derivatives in high yields and with excellent enantioselectivity under mild conditions. scispace.com The bifunctional nature of the catalyst, which can activate both the nucleophile and the electrophile, is believed to be key to its success. scispace.com
The development of new catalytic systems continues to expand the scope of this reaction. For instance, a copper(II)-catalyzed enantioselective aza-Friedel–Crafts reaction of indoles with isatin-derived N-Boc-ketimines has been developed using tunable chiral O–N–N tridentate ligands derived from BINOL and proline, affording chiral 3-indolyl-3-aminooxindoles in high yields and excellent enantiomeric excess. acs.org
Zinc-Mediated Henry Reaction of Isatins with Bromonitroalkanes
A modified Henry (nitroaldol) reaction has been developed for the synthesis of functionalized 3-substituted 3-hydroxyindolin-2-ones. derpharmachemica.comderpharmachemica.com This method involves the reaction of isatins with α-bromonitroalkanes in the presence of zinc metal. derpharmachemica.comderpharmachemica.com The reaction is typically carried out in a mixture of tetrahydrofuran (B95107) (THF) and water, with ammonium (B1175870) chloride often used as an additive. derpharmachemica.comderpharmachemica.com This zinc-mediated approach provides a convenient entry to 3-hydroxy-3-(nitromethyl)indolin-2-one derivatives. derpharmachemica.com
The reaction conditions have been optimized by exploring different metals and solvent systems. derpharmachemica.com Zinc was found to be an effective mediator for this transformation. derpharmachemica.com The advantages of using zinc-mediated reactions include efficiency, the potential for catalyst reuse, simple workup procedures, and easy product isolation. derpharmachemica.com
The scope of the reaction has been investigated with various substituted isatins and different bromonitroalkanes, demonstrating its utility in generating a library of 3-substituted 3-hydroxyindolin-2-ones. derpharmachemica.com
Fluoride-Catalyzed Nucleophilic Addition
Fluoride ions can be effective catalysts for the nucleophilic addition of organosilicon reagents to the C3-carbonyl of isatins. One such example is the synthesis of 3-(1',1'-difluoroalkyl)-3-hydroxyindolin-2-ones. researchgate.netresearchgate.net This process utilizes α,α-difluoro-α-phenylsulfanyl-α-trimethylsilylmethane (PhSCF₂SiMe₃) as a gem-difluoromethylene building block. researchgate.netresearchgate.net
The reaction proceeds via a fluoride-catalyzed nucleophilic addition of the silicon reagent to the isatin derivative. researchgate.net This is followed by a reductive cleavage of the phenylsulfanyl group to yield 3-(difluoromethyl)-3-hydroxyindolin-2-ones in good yields. researchgate.netresearchgate.net Furthermore, if this reduction is carried out in the presence of activated olefins, an intermolecular radical trapping reaction can occur, leading to the formation of 3-(1',1'-difluoroalkyl)-3-hydroxyindolin-2-ones. researchgate.netresearchgate.net This method provides a general route to these fluorinated oxindole frameworks, which are of interest in medicinal chemistry due to the unique properties imparted by fluorine atoms. researchgate.net
Cascade Reactions and Multicomponent Procedures
Cascade reactions and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecular architectures from simple precursors in a single operation. These approaches minimize waste by avoiding the isolation of intermediates, thereby streamlining the synthetic process.
In the realm of indolin-2-one synthesis, cascade reactions often involve a sequence of intramolecular events to rapidly build the heterocyclic core. For instance, a novel protocol for constructing functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones has been developed through a sulfamic acid-catalyzed cascade reaction of isatins with nitro-substituted enamines. This process involves the formation of three new bonds and the cleavage of two C-N bonds in one step. rsc.org While this specific example does not yield a 6-hydroxy substituted product, the methodology highlights the potential of cascade reactions to generate complex oxindole derivatives.
Pseudo-multicomponent reactions have also been employed in the synthesis of related heterocyclic systems. One such example is the reaction between isatins and dimedone, which can be guided to form various products, including spiro[indole-3,9′-xanthene] derivatives. researchgate.net These reactions demonstrate the versatility of combining simple building blocks to achieve significant molecular complexity in a single step.
A notable multicomponent reaction for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives involves the one-pot reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov This method, catalyzed by sulfamic acid, results in the formation of two new carbon-carbon bonds and one new carbon-nitrogen bond. nih.gov
While direct examples of cascade or multicomponent reactions for the synthesis of this compound are not extensively reported, the principles of these methodologies are broadly applicable. A hypothetical multicomponent approach could involve the condensation of a suitably protected 4-aminophenol (B1666318) derivative, a glyoxylate, and a third component to construct the this compound skeleton.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |
| Cascade Reaction | Isatins, Nitro-substituted enamines | Sulfamic acid, Reflux | (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones | Formation of three new bonds and cleavage of two C-N bonds in a single step. | rsc.org |
| Pseudo-multicomponent Reaction | Isatins, Dimedone | Various | Spiro[indole-3,9′-xanthene] derivatives | Versatile approach to complex heterocyclic systems. | researchgate.net |
| Multicomponent Reaction | Arylglyoxal monohydrate, 2-Amino-1,4-naphthoquinone, Indole | Sulfamic acid, Reflux in acetonitrile | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | Formation of two C-C and one C-N bond in one pot. | nih.gov |
Synthesis via Isocyanate Derivatives
Isocyanates are highly reactive intermediates that can be employed in the synthesis of various heterocyclic compounds, including indolin-2-ones. A common strategy involves the intramolecular cyclization of an isocyanate-containing precursor.
A general route to indolin-2-one and isoindolin-1-one (B1195906) derivatives starts from 2-(carboxymethyl)benzoic acid. researchgate.net This precursor can be converted to the corresponding acyl azide (B81097), which upon Curtius rearrangement, yields an isocyanate derivative. researchgate.net Subsequent intramolecular cyclization can then furnish the desired indolin-2-one or isoindolin-1-one core. researchgate.net While this has been demonstrated for the parent indolin-2-one, the synthesis of this compound would require starting with a suitably substituted precursor, such as a derivative of 4-hydroxy-2-(carboxymethyl)benzoic acid.
Another approach involves the reaction of isocyanates with various nucleophiles to form urea (B33335) or urethane (B1682113) derivatives, which can then be cyclized. For example, the reaction of an isocyanate with an amine produces a urea derivative, and base-supported condensation of these products can lead to indolinone derivatives. researchgate.net
The direct amidation of indoles with isocyanates using borane (B79455) Lewis acids has also been reported. cardiff.ac.uk This method allows for the formation of N-carboxamides of indoles and related heterocycles. The reaction of indolin-2-one with phenyl isocyanate in the presence of BCl3 has been shown to yield the corresponding urea derivative, demonstrating the reactivity of the indolinone nitrogen with isocyanates. cardiff.ac.uk
A one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid utilizes chlorosulfonyl isocyanate and various alcohols. nih.gov This reaction proceeds under mild, metal-free conditions. nih.gov
| Starting Material | Key Intermediate | Reaction | Product | Reference |
| 2-(Carboxymethyl)benzoic acid | Acyl azide -> Isocyanate | Curtius rearrangement, Intramolecular cyclization | Indolin-2-one/Isoindolin-1-one | researchgate.net |
| Indolin-2-one, Phenyl isocyanate | - | BCl3 catalyzed amidation | N-substituted urea derivative of indolin-2-one | cardiff.ac.uk |
| 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Alcohols | - | One-pot synthesis | Isoindolinone derivatives | nih.gov |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of greener solvents and energy-efficient reaction conditions.
Utilization of Green Solvents
Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An environmentally benign route for the synthesis of 3-substituted-3-hydroxyindolin-2-ones has been developed using water as the solvent. sciencepub.net This reaction involves the aldol condensation of acetophenone (B1666503) derivatives with isatin at room temperature, catalyzed by bases such as ethanolamine, diethylamine, or piperidine (B6355638), affording excellent yields and purity. sciencepub.net This methodology could potentially be adapted for the synthesis of this compound by using a protected 6-hydroxyisatin derivative.
A patent for the green synthesis of indole compounds highlights the use of water as a replacement for traditional organic solvents like acetic acid and toluene. google.com The process involves the reaction of an aldehyde or ketone with an aromatic hydrazine (B178648) catalyzed by a recyclable bis-sulfonic acid ionic liquid in water. google.com
The development of novel green solvents is also an active area of research. Dihydrolevoglucosenone (Cyrene™) is a bio-based solvent that is being explored as a greener alternative to conventional polar aprotic solvents like N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF). researchgate.net
| Reaction | Solvent | Catalyst/Conditions | Product | Advantages | Reference |
| Aldol condensation of acetophenones and isatin | Water | Ethanolamine, Diethylamine, or Piperidine at room temperature | 3-Substituted-3-hydroxyindolin-2-ones | Environmentally benign, high yields, simple procedure. | sciencepub.net |
| Synthesis of indole compounds | Water | Bis-sulfonic acid ionic liquid | Indole derivatives | Recyclable catalyst, mild conditions, environmentally friendly. | google.com |
| Tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters | Green solvents | Fluorous phosphine | Isoindolinones | Recyclable catalyst and solvents. | rsc.org |
Microwave and Visible-Light Irradiation Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. An efficient method for synthesizing novel 2-oxindole derivatives involves the microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids. mdpi.comnih.gov This approach yields various 3-hydroxy-2-oxindoles in high yields (up to 98%) within 5-10 minutes of microwave irradiation. mdpi.comnih.gov
The synthesis of 6H-indolo[2,3-b]quinolines has been achieved rapidly using microwave-assisted iodine-catalyzed reactions. eurekalert.org This method highlights the ability of microwave irradiation to accelerate tandem processes involving dehydration, nucleophilic reaction, annulation, and aromatization. eurekalert.org
Visible-light photoredox catalysis is another green chemistry tool that allows for the activation of organic molecules under mild conditions. While specific applications to this compound are not widely documented, the synthesis of indolin-2-ones from o-iodophenylacrylamides has been achieved via an iridium-catalyzed intramolecular radical cyclization under visible light. researchgate.net This reaction proceeds through a 5-exo-trig radical cyclization. researchgate.net
Furthermore, a visible-light-mediated organocatalytic dehydrogenative aza-coupling of 1,3-diones using aryldiazonium salts has been developed. nih.gov This C-N bond formation reaction is efficient in both organic solvents and water, showcasing its green credentials. nih.gov
| Technique | Reactants | Catalyst/Conditions | Product | Key Advantages | Reference |
| Microwave-assisted synthesis | Substituted isatins, Malonic/Cyanoacetic acid | Microwave irradiation (5-10 min) | 3-Hydroxy-2-oxindoles | Rapid reaction, high yields. | mdpi.comnih.gov |
| Microwave-assisted synthesis | Aldehyde, Amine | Iodine, Microwave irradiation | 6H-Indolo[2,3-b]quinolines | Rapid, one-pot, tandem process. | eurekalert.org |
| Visible-light photocatalysis | o-Iodophenylacrylamides | [Ir(ppy)2(dtb-bpy)]PF6 | Indolin-2-ones | Mild reaction conditions. | researchgate.net |
| Visible-light organocatalysis | 1,3-Diones, Aryldiazonium salts | Eosin Y or Rose Bengal, Blue LED | Diazenyl compounds | Efficient in water, metal-free. | nih.gov |
Synthesis of Modified this compound Structures
The modification of the this compound scaffold, particularly through dimerization, can lead to novel structures with potentially interesting properties.
Incorporation of Dimeric Structures
The synthesis of dimeric indole structures, or biindolyls, is of significant interest. A notable example is the total synthesis of 5,5′,6,6′-tetrahydroxy-3,3′-biindolyl, a proposed structure of an antioxidant found in beetroot. researchgate.net The synthesis involved the preparation of 5,6-dibenzyloxyindole, which was then subjected to oxidative coupling to form the biindolyl core, followed by deprotection to yield the final tetrahydroxy-biindolyl. researchgate.net This strategy could be conceptually applied to form dimeric structures of this compound, likely through oxidative coupling of the monomeric unit.
The synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives, which are structurally related to indolinone dimers, has been achieved through a new route involving the addition of a 1,3-dione to ninhydrin (B49086) followed by hydrogenation. rsc.org This method allows for the creation of both symmetric and asymmetric dimeric structures under mild conditions. rsc.org
| Dimeric Structure | Synthetic Strategy | Key Precursor | Key Features | Reference |
| 5,5′,6,6′-Tetrahydroxy-3,3′-biindolyl | Oxidative coupling and deprotection | 5,6-Dibenzyloxyindole | Synthesis of a natural product-related dimeric indole. | researchgate.net |
| 3,3′-Dihydroxy-2,2′-diindan-1,1′-dione derivatives | Addition of 1,3-dione to ninhydrin and hydrogenation | Ninhydrin, 1,3-Diones | Mild conditions, allows for asymmetric dimers. | rsc.org |
Introduction of Specific Substituents for Enhanced Activity
The core structure of this compound and its related oxindole analogs serves as a versatile scaffold in medicinal chemistry. However, the therapeutic potency and selectivity of these base molecules are often modest. To unlock their full potential, synthetic strategies are heavily focused on the introduction of specific substituents at various positions of the indolinone ring system. Guided by structure-activity relationship (SAR) studies, chemists can strategically modify the scaffold to enhance its interaction with biological targets, thereby boosting its desired activity.
Research has shown that the addition of specific functional groups can profoundly influence the biological profile of indolin-2-one derivatives. For instance, in the development of anti-HIV-1 agents based on a 3-hydroxy-indolin-2-one nucleus, SAR studies revealed that the introduction of halogen atoms at the C-5 position of the oxindole ring was a critical strategy for improving potency. nih.gov Specifically, compounds bearing a bromine or chlorine atom at the 5th position demonstrated a remarkable enhancement in their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This suggests that the electronic and steric properties of these halogens in that specific region of the molecule are crucial for binding and inhibitory action. Further enhancement was observed when methoxy (B1213986) or chloro groups were placed at the ortho position of an attached phenyl ring, indicating that substitutions on peripheral moieties are also key to optimizing activity. nih.gov
Similarly, the introduction of fluorine-containing groups has been identified as a successful strategy for increasing inhibitory strength. In a series of oxindole-carbothioamide derivatives tested for α-glucosidase and urease inhibition, the position of a trifluoromethyl group on a phenyl ring was found to be a determining factor for activity. researchgate.net A derivative with a trifluoro substitution at the para-position of the phenyl ring exhibited significantly greater inhibitory potential compared to its ortho- and meta-positional isomers. researchgate.net This highlights the sensitivity of the enzyme's active site to the specific placement of substituents.
The exploration of various substituted carbothioamide and carboxamide side chains has yielded compounds with potent and specific enzymatic inhibition. Several derivatives of oxindole-hydrazine carbothioamide have been identified as highly active inhibitors of α-glucosidase and urease. researchgate.net The variations in substituents on the phenyl ring of the carbothioamide moiety led to a wide range of potencies, allowing for the identification of lead compounds with significantly higher activity than established standards.
Below is a table detailing the inhibitory activity of specific oxindole-carbothioamide analogs against α-glucosidase and urease, demonstrating the impact of different substituents.
| Compound | Substituent (R) | Target Enzyme | IC₅₀ (µM) |
| 7j | 4-CF₃ | α-Glucosidase | 6.14 ± 1.23 |
| 7i | 4-Br | α-Glucosidase | 9.90 ± 1.23 |
| 7e | 4-Cl | α-Glucosidase | 25.90 ± 1.31 |
| 7d | 4-F | α-Glucosidase | 38.07 ± 1.51 |
| Acarbose (Standard) | N/A | α-Glucosidase | 375.82 ± 1.76 |
| 7d | 4-F | Urease | 6.68 ± 0.97 |
| 7e | 4-Cl | Urease | 11.39 ± 0.10 |
| 6a | 2-Cl | Urease | 14.18 ± 0.38 |
| 7i | 4-Br | Urease | 14.39 ± 1.05 |
| 6c | 4-Cl | Urease | 18.68 ± 0.25 |
| Thiourea (Standard) | N/A | Urease | 21.37 ± 1.76 |
Data sourced from research on oxindole-carbothioamide derivatives. researchgate.net The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
The strategic introduction of substituents is also a key method for developing compounds with novel mechanisms of action. For example, the synthesis of 6-amidinoindole, by converting the 6-cyano group of 6-cyanoindole (B17180) into an amidine, created a compound with the potential to act as a heme binder, a crucial characteristic for antimalarial agents. ukm.my This transformation demonstrates how a specific substituent can be introduced to target a particular biological process. ukm.my
In another example, a series of novel isoindolinone derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isozymes. The study demonstrated that by varying the alcohol-derived ester group, it was possible to produce compounds with potent, low nanomolar inhibitory activities. nih.gov
The table below presents the inhibition data for these isoindolinone derivatives against hCA I and II, showcasing how different R groups fine-tune the inhibitory potency.
| Compound | Substituent (R) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
| 2a | Methyl | 11.48 ± 4.18 | 9.32 ± 2.35 |
| 2b | Ethyl | 21.73 ± 7.21 | 22.04 ± 4.67 |
| 2c | Propyl | 87.08 ± 35.21 | 160.34 ± 46.59 |
| 2d | Isopropyl | 41.59 ± 11.23 | 43.15 ± 14.12 |
| 2e | Butyl | 24.36 ± 4.29 | 20.08 ± 7.04 |
| 2f | Isobutyl | 29.81 ± 7.55 | 27.69 ± 5.21 |
| Acetazolamide (AAZ) | N/A | 105.4 | 11.8 |
Data sourced from research on isoindolinone derivatives as carbonic anhydrase inhibitors. nih.gov The Kᵢ value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Biological Activities and Mechanistic Investigations of 6 Hydroxyindolin 2 One and Its Derivatives
General Biological Activities of 6-Hydroxyindolin-2-one and Analogs
The this compound scaffold, a core structure in many synthetic and natural compounds, has garnered significant interest for its diverse biological activities. Research into its derivatives and analogs has revealed potent antioxidant and anti-inflammatory properties, suggesting its potential as a foundational structure for therapeutic agent development.
Antioxidant Effects
Derivatives of the parent indolin-2-one (also known as oxindole) structure have demonstrated notable antioxidant capabilities. The antioxidant action of these compounds is often attributed to their ability to scavenge free radicals, which are implicated in cellular damage and various disease pathologies.
In one study, a series of newly synthesized 3-(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-one derivatives were evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method assesses the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. Several of the tested oxindole (B195798) derivatives exhibited very significant antioxidant activity, with some compounds showing efficacy comparable to the standard antioxidant agent, L-ascorbic acid, at similar concentrations. nih.gov The presence of specific substituents on the oxindole ring system was found to modulate this radical scavenging capacity. nih.gov This suggests that the core oxindole structure is a viable pharmacophore for the development of novel antioxidant agents. nih.gov
Table 1: Antioxidant Activity of Selected Oxindole Derivatives
| Compound ID | Concentration (µg/mL) | % DPPH Radical Scavenging |
|---|---|---|
| 5b | 200 | Very Good |
| 5c | 200 | Very Good |
| 5f | 200 | Very Good |
| 5g | 200 | Very Good |
| 5i | 200 | Very Good |
| L-Ascorbic Acid | 200 | Standard |
Data derived from in vitro DPPH assay studies. nih.gov
Anti-inflammatory Effects
Chronic inflammation is a key factor in numerous diseases, and the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical mediators of the inflammatory cascade. A therapeutic strategy involving the dual inhibition of both COX and 5-LOX pathways is considered advantageous for developing anti-inflammatory agents with an improved safety profile.
Recent research has focused on synthesizing and evaluating oxindole derivatives for this dual inhibitory activity. nih.gov A study involving three new series of oxindole conjugates—specifically esters and imines—investigated their ability to inhibit COX-1, COX-2, and 5-LOX enzymes. Several compounds demonstrated potent anti-inflammatory activity. For instance, one of the ester derivatives, compound 4f , emerged as the most effective and selective COX-2/5-LOX inhibitor. It displayed a COX-2 selectivity index of 9.55 and an IC₅₀ value of 0.19 µM for 5-LOX inhibition, indicating a strong and preferential inhibitory effect on the key enzymes of inflammation. nih.gov These findings highlight the potential of the oxindole scaffold in designing powerful anti-inflammatory drugs that target multiple enzymatic pathways. nih.gov
Enzyme Inhibition and Receptor Interactions
The indolin-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of specific enzyme inhibitors and receptor ligands. Its structural versatility allows for modifications that can achieve high potency and selectivity for various biological targets.
Inhibition of Specific Enzymes in Disease Pathways
The oxindole motif is a cornerstone in the development of kinase inhibitors, which are crucial for regulating cellular signaling pathways often deregulated in diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net
Kinase Inhibition: Oxindole derivatives have been successfully designed as potent inhibitors of several protein kinases.
Transforming growth factor-β-activating kinase 1 (TAK1): A series of oxindole analogs were screened for activity against TAK1, a key enzyme in inflammatory signaling pathways. The most potent compound identified showed an IC₅₀ of 8.9 nM in a biochemical assay, demonstrating high inhibitory power. nih.gov
FLT3 and CDK2: In the context of cancer, particularly leukemia, FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) are important targets. A novel oxindole-based derivative bearing a pyridyl group was developed as a potent dual inhibitor of both FLT3 and CDK2, showing promise as a potential therapeutic for leukemia and colon cancer. mdpi.com
Glycogen Synthase Kinase 3β (GSK-3β): Overexpression of GSK-3β is linked to Alzheimer's disease. Newly designed oxindole derivatives have been identified through molecular dynamics studies as promising ATP-competitive inhibitors of GSK-3β. mdpi.com Specific compounds were found to form stable complexes with the enzyme's active site and showed higher binding affinity than known reference inhibitors. mdpi.com
Table 2: Selected Oxindole Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Disease Pathway | Finding |
|---|---|---|---|
| Oxindole Analog | TAK1 | Inflammation | IC₅₀ value of 8.9 nM achieved. nih.gov |
| Oxindole-pyridyl | FLT3 / CDK2 | Cancer (Leukemia) | Potent dual inhibition demonstrated. mdpi.com |
Ligand Binding Studies with Biological Receptors
While extensive research has focused on the enzyme inhibitory properties of indolinone derivatives, studies have also explored their interactions with specific biological receptors. These investigations are crucial for understanding the full pharmacological profile of this class of compounds. For example, derivatives of the core indolin-2-one structure have been synthesized and evaluated for their ability to bind to neurotransmitter receptors, such as dopamine (B1211576) receptors.
In one study, a series of indolin-2-one derivatives featuring piperazinylbutyl side chains were synthesized and their binding affinities for dopamine D₂, D₃, and D₄ receptor subtypes were assessed. The compounds generally showed selectivity towards D₂-like receptors. Notably, one derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, exhibited a remarkable affinity and selectivity for the D₄ receptor, with a Kᵢ value of 0.5 nM. This potent binding suggests that the indolin-2-one scaffold can be effectively modified to create high-affinity ligands for specific G-protein coupled receptors, indicating its potential for the development of agents targeting central nervous system disorders.
Antiviral Properties and Mechanisms
The indolin-2-one scaffold and its derivatives have emerged as a promising class of compounds with significant antiviral activity against a range of RNA and DNA viruses. nih.govnih.gov Research has focused on synthesizing novel analogs and elucidating their mechanisms of action, which often involve targeting specific viral enzymes or proteins essential for the viral life cycle.
Studies have demonstrated the efficacy of 2-indolinone derivatives against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). nih.govsemanticscholar.org In this research, a series of 2-indolinone-based compounds were synthesized and evaluated, with some exhibiting selective and non-toxic antiviral effects. It was observed that halogen substitution on the indole (B1671886) ring enhanced anti-RSV activity, while other modifications were more effective against YFV. nih.gov
Furthermore, derivatives of 3-hydroxy-indolin-2-one have been investigated as potential agents against the Human Immunodeficiency Virus (HIV-1). Molecular docking studies suggest that these compounds may act by targeting HIV-1 integrase, a key enzyme that facilitates the integration of the viral genome into the host cell's DNA. researchgate.net By inhibiting this enzyme, the compounds can effectively halt the viral replication cycle. Similarly, other indole derivatives have shown activity against the Tobacco Mosaic Virus (TMV), with mechanistic studies indicating a strong binding affinity for the TMV coat protein (TMV-CP), thereby interfering with viral assembly or stability. researchgate.net
Table 3: Antiviral Activity of Indolin-2-one Derivatives
| Derivative Class | Target Virus | Proposed Mechanism of Action |
|---|---|---|
| Substituted 2-Indolinones | Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV) | Not fully elucidated, but structural modifications influence potency. nih.govsemanticscholar.org |
| 3-Hydroxy-indolin-2-ones | Human Immunodeficiency Virus 1 (HIV-1) | Inhibition of HIV-1 Integrase enzyme. researchgate.net |
HIV-1 Reverse Transcriptase Inhibition
The human immunodeficiency virus type 1 (HIV-1) is the causative agent of AIDS. nih.gov A critical enzyme for its replication is the reverse transcriptase (RT), which is responsible for transcribing the viral RNA genome into proviral DNA. nih.govnih.gov This enzyme possesses both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for viral replication. nih.govmdpi.com While many approved antiretroviral drugs target the polymerase function, the RNase H active site remains a promising but thus far unexploited target for new therapies. mdpi.commdpi.com
Derivatives of the indolin-2-one scaffold have been investigated for their potential to inhibit HIV-1 RT. Research into related heterocyclic compounds, such as hydroxytropolones, has shown that molecules capable of chelating the essential metal ions (typically Mg²⁺) in the enzyme's active site can effectively inhibit its function. nih.gov This mechanism is relevant as the indolin-2-one structure can be functionalized to interact with these catalytic sites. For instance, studies on chloroxoquinolinic ribonucleosides, which share structural motifs, demonstrated that these compounds inhibit the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 RT through a noncompetitive or uncompetitive mode of action. researchgate.net This suggests they bind to an allosteric site or the enzyme-substrate complex, a mechanism distinct from nucleoside/nucleotide RT inhibitors (NRTIs). researchgate.net The search for novel, non-nucleoside reverse transcriptase inhibitors (NNRTIs) remains a key area of research to overcome drug resistance, and scaffolds like indolin-2-one are valuable starting points for the design of such agents. nih.govresearchgate.net
Molecular Docking and Interaction Patterns with Viral Enzymes
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein, providing critical insights into its mechanism of action at an atomic level. nih.govunram.ac.idhealthinformaticsjournal.com This method has been employed to study the interaction of indolin-2-one derivatives with key HIV-1 enzymes, particularly HIV-1 integrase (IN), another crucial enzyme for viral replication that is targeted by some antiviral therapies. nih.govresearchgate.net
In a study involving 3-hydroxy-indolin-2-one derivatives, molecular docking was performed with HIV-1 integrase (PDB ID: 5KGX). nih.govresearchgate.net The analysis revealed that these compounds could form significant interactions within the catalytic core domain of the enzyme. For example, one potent derivative, compound 3d, was shown to form hydrogen bonding interactions with the amino acid residues Glu170, Thr174, and His171. nih.govresearchgate.net These interactions are crucial for stabilizing the compound in the binding site and exerting an inhibitory effect. The study highlighted the importance of oxygen atoms, particularly from methoxy (B1213986) groups on an attached phenyl ring, and the electrophilic nature of an amide nitrogen atom in forming these key interactions. nih.govresearchgate.net
These computational models suggest that the indolin-2-one scaffold serves as a viable platform for designing ligands that can effectively bind to the active sites of viral enzymes. The specific interaction patterns identified through docking studies provide a rationale for the observed biological activity and guide the synthesis of new derivatives with improved potency and selectivity. researchgate.netnih.gov
Anticancer Research and Therapeutic Potential
The indolin-2-one scaffold is a pharmacologically significant structure that has been extensively utilized in the development of anticancer agents. ekb.egekb.eg Many derivatives have been synthesized and evaluated, leading to the discovery of potent inhibitors of various protein kinases, which are enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. ekb.egcancertreatmentjournal.com The versatility of the indolin-2-one core allows for chemical modifications at various positions, enabling the creation of compounds with selectivity for different kinase targets involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). cancertreatmentjournal.comnih.govacs.org This has culminated in the development of clinically approved drugs, such as Sunitinib, which is a multi-targeted kinase inhibitor based on this scaffold. ekb.egekb.egnih.gov
Inhibition of Cell Proliferation and Cytotoxic Effects
A primary strategy in anticancer drug discovery is the identification of compounds that can inhibit the uncontrolled proliferation of cancer cells or induce cell death (cytotoxicity). Numerous studies have demonstrated that derivatives of indolin-2-one possess potent antiproliferative and cytotoxic activities against a wide range of human cancer cell lines. nih.govnih.govnih.gov
For example, a series of hydrazonoindolin-2-ones were evaluated for their anti-proliferative activity against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines. nih.gov Several of these compounds exhibited superior potency compared to the approved drug Sunitinib, with average IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. nih.gov Similarly, novel indolinone-based molecules designed as hybrid pharmacophores showed significant cytotoxic effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells, with IC₅₀ values as low as 2.53 µM. nih.gov Some of these compounds were also found to induce cell cycle arrest, a mechanism that prevents cancer cells from dividing. nih.govmdpi.com Further studies have shown that certain bis-indolinone derivatives can induce a dose-dependent decrease in the viability of Jurkat cells (a leukemia cell line) and promote regulated cell death. mdpi.com
The table below summarizes the cytotoxic activity of selected indolin-2-one derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 9 | HepG2 | Hepatocellular Carcinoma | 2.53 | nih.gov |
| Compound 9 | MCF-7 | Breast Cancer | 7.54 | nih.gov |
| Compound 20 | HepG2 | Hepatocellular Carcinoma | 3.08 | nih.gov |
| Compound 20 | MCF-7 | Breast Cancer | 5.28 | nih.gov |
| Compound 7b | A-549 | Lung Cancer | 2.14 (Average) | nih.gov |
| Compound 5c | HT-29 | Colon Cancer | 2.53 (Average) | nih.gov |
| Compound 5l | Leukemia Subpanel | Leukemia | 3.39 (Average GI₅₀) | nih.gov |
| Compound 5l | Colon Cancer Subpanel | Colon Cancer | 5.97 (Average GI₅₀) | nih.gov |
| Compound 14g | K-562 | Leukemia | 0.622 (GI₅₀) | rsc.org |
| IND-2 | PC-3 | Prostate Cancer | 3.0 | mdpi.com |
| IND-2 | DU-145 | Prostate Cancer | 3.5 | mdpi.com |
Tyrosine Kinase Inhibition by Indolin-2-one Scaffolds
Protein tyrosine kinases (PTKs) are a large family of enzymes that are crucial components of signal transduction pathways controlling cell growth, differentiation, and survival. nih.govacs.org The aberrant activation of PTKs is a common feature of many cancers, making them a prime target for therapeutic intervention. cancertreatmentjournal.com The indolin-2-one core structure has been identified as a privileged scaffold for the development of potent and selective tyrosine kinase inhibitors. ekb.egnih.govacs.org
These compounds typically act as competitive inhibitors of adenosine (B11128) triphosphate (ATP), binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. ekb.egacs.org This action blocks the downstream signaling cascade that promotes cancer cell proliferation and survival. ekb.eg Structure-activity relationship (SAR) studies have shown that modifications to the substituent at the C-3 position of the indolin-2-one ring can modulate the potency and selectivity of these inhibitors against different receptor tyrosine kinases (RTKs). nih.govacs.org For instance, 3-substituted indolin-2-ones with a five-membered heteroaryl ring show high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor, while those with bulky groups on a benzylidene substituent are more selective for the Epidermal Growth Factor (EGF) receptor. nih.govacs.org
The successful application of the indolin-2-one scaffold in oncology is exemplified by Sunitinib and Nintedanib, two multi-targeted tyrosine kinase inhibitors approved for clinical use. ekb.egnih.gov
Sunitinib is an orally administered drug that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fms-like tyrosine kinase-3 receptor (FLT3). ekb.egcancertreatmentjournal.com By inhibiting these kinases, Sunitinib simultaneously blocks tumor angiogenesis and direct tumor cell proliferation. ekb.eg It was developed through structural modifications of earlier pyrrole (B145914) indolin-2-one derivatives like Semaxanib (SU5416) to improve properties such as water solubility. ekb.egcancertreatmentjournal.com Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). cancertreatmentjournal.comnih.gov
Nintedanib is another multi-tyrosine kinase inhibitor based on the indolinone structure. nih.gov It targets VEGFR, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs. nih.gov While initially developed as an anticancer agent, Nintedanib was also found to be a potent inhibitor of lung fibrosis and is approved for the treatment of idiopathic pulmonary fibrosis (IPF). nih.gov Research continues into developing novel analogs of Nintedanib to improve its therapeutic window and bioavailability. nih.gov
The clinical success of Sunitinib and Nintedanib has spurred further research into developing new analogs and derivatives of the indolin-2-one scaffold to identify novel kinase inhibitors with improved efficacy, selectivity, and safety profiles. ekb.egresearchgate.net
The Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis (cell division). nih.govnih.govmdpi.com Overexpression of these kinases, particularly Aurora B, is linked to genetic instability and the development of various tumors, making them attractive targets for cancer therapy. nih.govnih.govresearchgate.net The indolin-2-one scaffold has been successfully employed to develop inhibitors of this kinase family.
Guided by structure-based design, a series of indolin-2-one derivatives were developed as selective Aurora B kinase inhibitors. nih.gov In one study, a cyclopropylurea derivative (compound 8a) showed potent inhibitory activity against Aurora B with an IC₅₀ of 10.5 nM. nih.gov Mechanistic investigations revealed that this compound induced cell cycle arrest at the G2/M phase, followed by apoptosis and necrosis in MDA-MB-468 breast cancer cells. nih.govwhiterose.ac.uk Furthermore, it was shown to reduce the phosphorylation of Aurora B and its downstream target, Histone H3, confirming its mechanism of action. nih.govwhiterose.ac.uk
Docking studies have provided insights into how these inhibitors bind to Aurora B. nih.govresearchgate.net The indolinonic moiety typically forms crucial hydrogen bonds with key residues in the ATP-binding site, such as Glu171 and Ala173, which are important for inhibitor potency. researchgate.net These findings demonstrate that the indolin-2-one framework is a versatile platform for creating potent and selective inhibitors of Aurora kinases, representing a promising avenue for the development of novel anticancer therapeutics. nih.govnih.gov
Modulation of EWS-FLI1 Interactions in Ewing's Sarcoma
Ewing's Sarcoma is a pediatric bone tumor characterized by a chromosomal translocation that results in the formation of the oncogenic fusion protein EWS-FLI1. nih.gov The full oncogenic activity of EWS-FLI1 is dependent on its interaction with RNA helicase A (RHA). nih.gov Small molecules designed to disrupt this critical protein-protein interaction have emerged as a promising therapeutic strategy. One such molecule, YK-4-279, a derivative of this compound, has demonstrated significant preclinical antineoplastic activity. aacrjournals.orgnih.gov
YK-4-279 functions by directly binding to EWS-FLI1, thereby blocking its interaction with RHA. nih.govaacrjournals.org This disruption inhibits the transcriptional activity of the EWS-FLI1 oncoprotein, leading to growth arrest and apoptosis in Ewing's Sarcoma cells. aacrjournals.orgoncotarget.com Studies have shown that YK-4-279 exhibits specificity for cells containing the EWS-FLI1 fusion protein, with a significantly greater cytotoxic effect on these cells compared to those without the fusion. nih.gov
Preclinical research has demonstrated the efficacy of an orally bioavailable formulation of YK-4-279 in delaying tumor growth in murine models of Ewing's Sarcoma. nih.govaacrjournals.org However, investigations into acquired resistance to YK-4-279 have revealed that prolonged exposure can lead to the overexpression of proteins such as c-Kit and cyclin D1. aacrjournals.org Interestingly, this resistance mechanism can be exploited, as combination therapy with inhibitors of these overexpressed proteins, such as enzastaurin (B1662900) (a PKC-β inhibitor), has shown marked drug synergy with YK-4-279 in vitro. aacrjournals.org
| Compound | Target | Mechanism of Action | Effect in Ewing's Sarcoma |
| YK-4-279 | EWS-FLI1 | Binds to EWS-FLI1 and blocks its interaction with RNA helicase A (RHA). nih.govaacrjournals.org | Induces growth arrest and apoptosis in EWS-FLI1-positive cells; delays tumor growth in preclinical models. aacrjournals.orgnih.gov |
| Enzastaurin | PKC-β | Inhibits Protein Kinase C-beta. | Shows synergistic activity with YK-4-279 in resistant cells. aacrjournals.org |
Targeting Thioredoxin Reductase in Cancer Therapy
The thioredoxin (Trx) system is a key regulator of cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Consequently, the inhibition of thioredoxin reductase (TrxR), a central enzyme in this system, has become an attractive strategy for cancer treatment. nih.gov Certain derivatives of indolin-2-one have been identified as potent inhibitors of TrxR. nih.govnih.gov
These compounds typically feature an electrophilic Michael acceptor moiety that allows them to target the selenocysteine (B57510) (Sec) residue within the highly accessible C-terminal active site of TrxR. nih.govnih.gov This interaction leads to the irreversible inhibition of the enzyme. nih.gov The inhibition of TrxR disrupts the cellular redox state, leading to an accumulation of oxidized thioredoxin and increased oxidative stress. nih.gov This, in turn, can activate downstream signaling pathways, such as the apoptosis signal-regulating kinase 1 (ASK1) pathway, ultimately leading to apoptotic cell death in cancer cells. nih.govnih.gov
The selectivity of these indolin-2-one derivatives for TrxR over other antioxidant enzymes like glutathione (B108866) reductase has been noted, which is a desirable characteristic for a targeted anticancer agent. nih.govnih.gov Research has shown that N-substituted analogs, such as those with N-butyl and N-benzyl groups, exhibit strong cytotoxicity towards human colorectal and breast carcinoma cells, which correlates with their TrxR inhibitory activity. nih.gov
| Compound Class | Target Enzyme | Mechanism of Inhibition | Cellular Effects in Cancer Cells |
| 3-(2-oxoethylidene)indolin-2-one derivatives | Thioredoxin Reductase (TrxR) | Irreversible inhibition via targeting the selenocysteine (Sec) residue in the C-terminal active site. nih.gov | Increased oxidative stress, Trx oxidation, activation of ASK1-mediated apoptosis. nih.govnih.gov |
Other Emerging Biological Activities
Modulation of Platelet Functions
Platelets play a crucial role in hemostasis and thrombosis, and the modulation of their function is a key aspect of managing cardiovascular diseases. mdpi.com The compound 5-hydroxyindolin-2-one, isolated from Protaetia brevitarsis larvae, has been investigated for its antiplatelet properties. mdpi.com
Studies have shown that 5-hydroxyindolin-2-one can inhibit human platelet aggregation induced by various agonists without exhibiting cytotoxicity. mdpi.com The mechanism of this antiplatelet activity involves the suppression of intracellular calcium ([Ca2+]i) concentration. mdpi.com This is achieved through the regulation of the inositol (B14025) 1, 4, 5-triphosphate receptor I. mdpi.com Furthermore, 5-hydroxyindolin-2-one has been found to inhibit the production of thromboxane (B8750289) A2, a potent platelet agonist, and to interfere with the action of integrin αIIbβ3, which is essential for platelet aggregation. mdpi.com This is mediated through the regulation of several signaling molecules, including cytosolic phospholipase A2 (cPLA2) and mitogen-activated protein kinases (MAPKs). mdpi.com
| Compound | Biological Effect | Mechanism of Action |
| 5-hydroxyindolin-2-one | Inhibition of human platelet aggregation. mdpi.com | Suppresses intracellular Ca2+ concentration and inhibits thromboxane A2 production. mdpi.com |
Antimicrobial Activity, including Anti-MRSA
The rise of antibiotic resistance, particularly the emergence of methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. nih.govmdpi.com Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.net
For instance, a series of 6-hydroxy-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene)chroman-2-carbohydrazide derivatives have been synthesized and tested against a panel of bacteria and fungi. Some of these compounds demonstrated potent activity against Escherichia coli and the fungal strain Candida albicans. researchgate.net The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, and for some of these derivatives, MIC values as low as 12.5 μg/ml against E. coli have been reported. researchgate.net Other studies have explored different structural modifications of the indolin-2-one scaffold, leading to the discovery of compounds with activity against MRSA. nih.gov
| Compound Series | Target Organisms | Reported Activity |
| 6-hydroxy-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene)chroman-2-carbohydrazide derivatives | Escherichia coli, Candida albicans, and other bacteria and fungi. researchgate.net | Potent activity against E. coli (MIC of 12.5 μg/ml for one derivative) and C. albicans. researchgate.net |
| 2-(1H-indol-3-yl)quinolines | Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov | MIC values < 1.0 µg/mL against MRSA. nih.gov |
Antimalarial Activity
Malaria remains a significant global health problem, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new antimalarial drugs. nih.govresearchgate.net The spirooxindole scaffold, a structural relative of this compound, has been identified as a promising chemotype for the development of novel antimalarials. nih.govmdpi.com
Derivatives such as spirooxadiazoline oxindoles have been synthesized and screened for their activity against the erythrocytic stage of Plasmodium falciparum, the deadliest malaria parasite. nih.gov Several of these compounds have demonstrated dual-stage activity, inhibiting both the blood-stage and the liver-stage of the parasite's life cycle, with IC50 values in the low micromolar range. nih.govresearchgate.net While the exact mechanism of action for some of these compounds is still under investigation, they represent a new class of antimalarials with the potential to overcome existing resistance mechanisms. nih.gov
| Compound Class | Target | Activity |
| Spirooxadiazoline oxindoles | Plasmodium falciparum (blood-stage), Plasmodium berghei (liver-stage). nih.gov | Dual-stage antimalarial activity with IC50 values in the low micromolar range. nih.govresearchgate.net |
Antiprotozoal Activity of this compound and its Derivatives
While direct and specific research on the antiprotozoal activity of this compound is not extensively documented in publicly available scientific literature, the broader class of oxindole and indole derivatives, to which this compound belongs, has garnered attention for its potential against various protozoan parasites. The core structure of indolin-2-one (oxindole) has served as a versatile scaffold for the development of new therapeutic agents, with various substitutions on the aromatic ring influencing their biological efficacy.
Investigations into the antiprotozoal potential of the oxindole framework have revealed promising activity against several significant human pathogens, including those responsible for leishmaniasis, trypanosomiasis, and malaria. The therapeutic potential of these compounds often lies in their ability to interfere with essential parasitic metabolic pathways or cellular processes.
Research Findings on Related Oxindole and Indole Derivatives
Studies on functionalized oxindole derivatives have demonstrated their potential as antileishmanial agents. For instance, a study focusing on polyhydroxylated oxindole derivatives revealed their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. These compounds were found to induce parasite death by promoting oxidative stress within the parasite, leading to apoptosis. nih.gov One such polyhydroxylated oxindole derivative demonstrated significant activity against both the promastigate and amastigote stages of the parasite. nih.gov
The general class of indole-based compounds has also been a subject of antiprotozoal drug discovery. Various derivatives have been synthesized and evaluated for their activity against a range of protozoa. Spirooxindole derivatives, a class of compounds characterized by a spirocyclic junction at the C-3 position of the oxindole ring, have shown potent inhibitory activity against Leishmania spp. mdpi.com Additionally, hybrid molecules incorporating the oxindole scaffold with other pharmacophores, such as oxadiazoles, have exhibited excellent activity against trypanosomes with low cytotoxicity to human cells. mdpi.com
The following table summarizes the antiprotozoal activity of some representative oxindole and indole derivatives from the literature, highlighting the potential of this chemical class. It is important to note that these are not direct derivatives of this compound but belong to the same broader chemical family.
| Compound Class | Target Organism | Activity Metric (IC₅₀) | Reference |
| Polyhydroxylated Oxindole Derivative | Leishmania donovani (promastigotes) | 15 µM | nih.gov |
| Polyhydroxylated Oxindole Derivative | Leishmania donovani (amastigotes) | 1 µM | nih.gov |
| Oxadiazole-oxindole Hybrid | Trypanosoma spp. | 2.20 µM | mdpi.com |
| Oxadiazole-oxindole Hybrid | Trypanosoma spp. | 2.30 µM | mdpi.com |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that modifications to the oxindole core can lead to potent antiprotozoal agents. The presence and position of hydroxyl groups and other substituents on the aromatic ring can significantly influence the biological activity. While specific data for the 6-hydroxy isomer is lacking, the demonstrated activity of other hydroxylated derivatives suggests that this compound could be a candidate for future antiprotozoal screening and drug development efforts. Further research is necessary to synthesize and evaluate this compound and its specific derivatives to determine their efficacy and mechanism of action against a panel of protozoan parasites.
Structure Activity Relationship Sar Studies of 6 Hydroxyindolin 2 One Derivatives
Impact of Hydroxyl Group Position and Number on Biological Activity
The position and number of hydroxyl (-OH) groups on the indolin-2-one scaffold are critical determinants of biological activity. The hydroxyl group's ability to form hydrogen bonds can significantly influence how a molecule interacts with its biological target. nih.govontosight.ai
Research has shown that both the location and quantity of hydroxyl groups can affect the inhibitory activity of flavonoid derivatives against certain enzymes. nih.gov This principle extends to other classes of compounds, where the hydroxyl group's placement can dictate the strength of binding within a target's active site. nih.gov For instance, in a series of carboxylated flavonoid derivatives, the hydroxyl groups on the B ring were found to form intermolecular hydrogen bonds with key amino acid residues, such as Asp214 and Gln350, which is crucial for maintaining high inhibitory activity. nih.gov
Influence of Substituents on the Indolin-2-one Ring System
The indolin-2-one ring system is a versatile scaffold that allows for the introduction of various substituents, each capable of modulating the compound's biological properties. These modifications can influence the molecule's potency, selectivity, and pharmacokinetic profile. nih.govacs.org
Halogenation Effects on Biological Potency
The introduction of halogen atoms, such as fluorine (F), chlorine (Cl), and bromine (Br), to the indolin-2-one ring is a common strategy to enhance biological potency. mdpi.comresearchgate.net Halogenation can alter a molecule's size, shape, and electronic properties, as well as increase its ability to cross cell membranes. mdpi.com
For example, in a series of 3-substituted-indolin-2-one derivatives, replacing a fluoro group at the C-5 position with a chloro group led to a significant increase in potency against the A549 cancer cell line. mdpi.com Conversely, introducing bromo, hydrogen, or methyl groups at the same position resulted in a substantial decrease in activity. mdpi.com This highlights the specific and often dramatic effect that different halogens can have. In another study, 5-chloro-isatin was identified as a crucial moiety for the cytotoxicity of certain indolinone derivatives. nih.gov
The electronic and steric effects of halogens are key to their impact on biological activity. nih.gov While fluorination is a known strategy to lower energy levels and improve stability, chlorination has also been shown to be a viable route to developing certain types of therapeutic agents. researchgate.net
Table 1: Effect of Halogen Substitution on Biological Activity
| Compound Modification | Observed Effect | Cell Line/Target | Reference |
|---|---|---|---|
| Replacing 5-fluoro with 5-chloro | Increased potency | A549 | mdpi.com |
| Introducing 5-bromo, -hydrogen, or -methyl | Decreased potency | A549 | mdpi.com |
| Presence of 5-chloro-isatin moiety | Crucial for cytotoxicity | HepG2 & MCF-7 | nih.gov |
Role of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the indolin-2-one ring play a pivotal role in determining biological activity. ucalgary.casaskoer.ca Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com
Electron-Donating Groups (EDGs): These groups, such as alkyl (-CH3), methoxy (B1213986) (-OCH3), and amino (-NH2) groups, increase the electron density of the aromatic ring. ucalgary.castudypug.com This can enhance the nucleophilicity of the ring, making it more reactive towards electrophiles and potentially influencing its binding to biological targets. saskoer.ca For instance, the presence of a 6-methoxy group on the indolin-2-one ring has been associated with strong activity against MCF-7 cancer cell lines. rsc.org
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO2) and cyano (-CN) groups, pull electron density away from the aromatic ring, making it less reactive. ucalgary.castudypug.com The effect of EWGs can be complex. In some cases, they can enhance activity by creating favorable electronic interactions with the target. nih.gov For example, compounds with electron-withdrawing groups like -NO2 have shown moderate cytotoxic activity. nih.gov
Table 2: Influence of Electron-Donating and -Withdrawing Groups
| Group Type | Example Substituent | General Effect on Ring | Impact on Biological Activity Example | Reference |
|---|---|---|---|---|
| Electron-Donating | -OCH3 | Increases electron density | Strong activity against MCF-7 cells | rsc.org |
| Electron-Withdrawing | -NO2 | Decreases electron density | Moderate cytotoxic activity | nih.gov |
Steric and Electronic Factors
Both the size (steric) and electronic properties of substituents are crucial in determining the biological activity of 6-hydroxyindolin-2-one derivatives. libretexts.orgpurechemistry.org
Steric Factors: The size and shape of a substituent can influence how a molecule fits into the binding site of its target protein. purechemistry.orglibretexts.org Bulky substituents can create steric hindrance, which may either prevent binding or, conversely, create a more favorable interaction by occupying a specific pocket. nih.govlibretexts.org For example, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring have shown high selectivity towards certain receptor tyrosine kinases. nih.govacs.org
Electronic Factors: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, affects the charge distribution across the molecule. ucalgary.ca This, in turn, influences the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that are critical for drug-receptor binding. nih.gov The combination of steric and electronic effects is often synergistic. For instance, halogen substituents consistently enhance cytotoxicity due to a combination of their electronic and steric properties that facilitate interactions with biological targets. nih.gov
Conformational Analysis and Stereochemistry
The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its atoms (stereochemistry) are fundamental to its biological activity. windows.net
E/Z Diastereomer Inversion Kinetics and Biological Implications
For certain this compound derivatives, particularly those with a double bond at the 3-position (e.g., 3-benzylideneindolin-2-one), the possibility of E/Z diastereomers exists. rsc.orgresearchgate.net These are stereoisomers that are not mirror images of each other and can have different physical and biological properties. windows.net
The E (entgegen) and Z (zusammen) notation describes the arrangement of substituents around the double bond. windows.net It has been shown that for some indolin-2-one derivatives, the Z-diastereomer exhibits better docking on target enzymes compared to the E-diastereomer. rsc.orgresearchgate.net Interestingly, even if a compound exists as the E-diastereomer in solution, it may need to convert to the Z form before it can bind to its biological target. rsc.org This conversion process, known as E/Z isomerization, can be influenced by factors such as acid, base, or light. rsc.org
The kinetics of this inversion can be studied, and it has been found that for some derivatives, the process follows first-order kinetics. rsc.orgresearchgate.net Understanding the rate of this conversion and the relative stability of the E and Z forms is crucial, as it has direct implications for the compound's biological activity and efficacy.
Significance of Chiral Centers in 3-Substituted-3-hydroxyindolin-2-ones
The introduction of a substituent at the C3 position of the indolin-2-one core, particularly when it bears a hydroxyl group, creates a chiral center of significant biological importance. The spatial arrangement of the substituents around this stereocenic carbon can dramatically impact the compound's interaction with its biological target, leading to differences in potency and efficacy between enantiomers.
The differential activity of enantiomers is a well-established principle in pharmacology, and it holds true for 3-substituted-3-hydroxyindolin-2-one derivatives. The biological activity of these chiral molecules is often confined to a single enantiomer, while the other may be significantly less active or completely inactive. nih.gov This highlights the critical role of the three-dimensional structure of the molecule in its ability to bind effectively to the target protein.
A notable example of this enantioselectivity is seen in a series of 3-(4-hydroxyphenyl)indolin-2-ones developed as potential anticancer agents. In this series, the replacement of one of the 4-hydroxyphenyl groups with an unsubstituted cycloalkane resulted in a class of chiral compounds with potent antiproliferative activity. Following chiral separation, it was discovered that the (S)-enantiomer of a particular derivative, compound (S)-38, exhibited potent activity against cancer cell lines, whereas its corresponding (R)-enantiomer was devoid of such potent activity. nih.gov This stark difference in activity underscores the critical nature of the stereochemistry at the C3 position for the biological function of these compounds.
Table 1: Enantioselective Anticancer Activity of a 3-Substituted-3-hydroxyindolin-2-one Derivative
| Compound | Enantiomer | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 38 | (S) | 0.0005 | 0.002 |
| 38 | (R) | >1 | >1 |
| Data sourced from a study on 3-(4-hydroxyphenyl)indolin-2-ones. nih.gov |
The data clearly illustrates that the (S)-enantiomer is highly potent against both MCF-7 and PC-3 cancer cell lines, with IC₅₀ values in the nanomolar range. In contrast, the (R)-enantiomer shows no significant activity at concentrations up to 1 µM. This dramatic difference in potency between the two enantiomers provides compelling evidence for the importance of the chiral center in the biological activity of 3-substituted-3-hydroxyindolin-2-one derivatives.
Computational and In Silico Approaches to SAR
In modern drug discovery, computational and in silico methods are indispensable tools for elucidating structure-activity relationships. These approaches, including molecular docking and pharmacophore modeling, provide valuable insights into how ligands interact with their biological targets at a molecular level, thereby guiding the design and optimization of more potent and selective inhibitors.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of this compound derivatives and identifying key interactions that contribute to their biological activity. A primary target for many indolin-2-one derivatives is the ATP-binding site of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer progression.
Docking studies of indolin-2-one based inhibitors within the VEGFR-2 binding pocket have revealed a common binding pattern. The indolin-2-one core typically forms crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor. For instance, the NH group of the oxindole (B195798) ring often acts as a hydrogen bond donor to the backbone carbonyl oxygen of a cysteine residue (e.g., Cys919 in VEGFR-2), while the carbonyl oxygen of the oxindole can act as a hydrogen bond acceptor from a backbone NH group of an adjacent amino acid (e.g., Glu917 in VEGFR-2).
The substituents on the indolin-2-one scaffold are responsible for securing the inhibitor in the binding pocket and determining its selectivity. The 6-hydroxy group, for example, can form additional hydrogen bonds with residues in the active site, enhancing the binding affinity. Other substituents can engage in hydrophobic interactions with non-polar residues lining the ATP-binding pocket. The conformation of the DFG motif (Asp-Phe-Gly) in the activation loop of the kinase is also critical, as the binding of inhibitors can stabilize an inactive conformation, thereby preventing kinase activation. nih.gov
Table 2: Predicted Interactions of an Indolin-2-one Derivative with VEGFR-2 from a Molecular Docking Study
| Interacting Residue | Interaction Type |
| Cys919 | Hydrogen Bond |
| Glu917 | Hydrogen Bond |
| Asp1046 | Hydrogen Bond |
| Val848 | Hydrophobic Interaction |
| Leu840 | Hydrophobic Interaction |
| Ala866 | Hydrophobic Interaction |
| Leu1035 | Hydrophobic Interaction |
| Val916 | Hydrophobic Interaction |
| This table represents a generalized summary of interactions observed in docking studies of indolin-2-one derivatives with VEGFR-2. nih.gov |
Pharmacophore Identification and Optimization
Pharmacophore modeling is another powerful in silico technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model serves as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity.
For this compound derivatives targeting protein kinases, a typical pharmacophore model would include several key features. These commonly consist of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The generation of a pharmacophore model is often based on a set of known active compounds.
The process involves identifying the common chemical features present in these molecules and their spatial relationships. For instance, a pharmacophore model for Aurora kinase inhibitors based on a pyrrole-indoline-2-one scaffold was successfully developed. nih.gov This model, designated ADHRR, comprised a hydrogen bond acceptor (A), a hydrogen bond donor (D), a hydrophobic group (H), and two aromatic rings (R). Such models can be validated and then used to screen large chemical databases to identify novel hit compounds.
Table 3: Example of a Pharmacophore Model for Indolin-2-one Based Kinase Inhibitors
| Pharmacophoric Feature | Description |
| Hydrogen Bond Acceptor (A) | A group that can accept a hydrogen bond, often a carbonyl oxygen. |
| Hydrogen Bond Donor (D) | A group that can donate a hydrogen bond, such as an N-H group. |
| Hydrophobic Group (H) | A non-polar group that engages in hydrophobic interactions. |
| Aromatic Ring (R) | An aromatic system that can participate in π-π stacking or hydrophobic interactions. |
| Positive Ionizable (P) | A group that can carry a positive charge at physiological pH. |
| This table outlines common features found in pharmacophore models for kinase inhibitors. nih.gov |
Once a pharmacophore model is established, it can be used to guide the optimization of lead compounds. By understanding which features are essential for activity, medicinal chemists can design new derivatives that better fit the pharmacophore model, potentially leading to improved potency and selectivity.
Metabolic Pathways and Pharmacokinetics of Indolin 2 One Derivatives
Indole (B1671886) Metabolism in Host-Microbiota Interactions
The gut microbiome, often referred to as the body's "second genome," significantly influences the metabolism of various compounds, including the microbial tryptophan metabolite, indole. nih.gov This interaction between the host and its resident microbiota is crucial for maintaining homeostasis.
The biotransformation of xenobiotics, including dietary compounds like indole, is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are critical for the first-pass metabolism of many orally ingested substances, a process that occurs in the gut and liver. nih.gov In the context of indole metabolism, specific CYP isoforms, such as CYP1A2 and CYP2A5, have been identified as playing a significant role. nih.gov Their upregulation in response to indole indicates their importance in its in vivo metabolism. nih.gov The gut microbiome can indirectly influence the expression of these host P450 genes through the metabolites it produces, highlighting a complex regulatory network between microbial and host metabolism. nih.gov
Once absorbed by the host, indole undergoes a series of oxidative transformations. A key pathway involves the conversion of indole to indolin-2-one. nih.gov This is followed by further oxidation to 3-hydroxyindolin-2-one (B1221191). nih.gov Isatin (B1672199) is another important metabolite in this pathway, and its formation is part of the broader metabolic fate of indole. nih.govnih.gov Research in mice has shown that after oral administration of a high dose of indole, these metabolites can be detected in various tissues, including the liver, plasma, and even the brain. nih.gov
Recent studies have provided definitive evidence for 3-hydroxyindolin-2-one being a metabolite of indole in vivo. nih.gov Experiments using stable isotope-labeled indole have confirmed this metabolic link. nih.gov Furthermore, the use of an enzyme that specifically converts 3-hydroxyindolin-2-one has been instrumental in identifying it as a product of indole metabolism. nih.gov Notably, it has been demonstrated that orally administered 3-hydroxyindolin-2-one can cross the blood-brain barrier in a dose-dependent manner, suggesting its potential for biological activity within the central nervous system. nih.gov
Enzymatic Transformations Involving 3-Hydroxyindolin-2-one
3-Hydroxyindolin-2-one is not an end-product of metabolism but rather an intermediate that can undergo further enzymatic conversions.
In some plants, an enzyme known as 3-hydroxyindolin-2-one monooxygenase (EC 1.14.13.139) plays a crucial role. creative-enzymes.comwikipedia.org This enzyme, which is dependent on cytochrome P-450, catalyzes the oxidation of 3-hydroxyindolin-2-one. creative-enzymes.comexpasy.org This reaction requires NAD(P)H as a cofactor and results in the formation of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one. creative-enzymes.comontosight.ai
The enzymatic conversion of 3-hydroxyindolin-2-one is a key step in the biosynthesis of benzoxazinoids in certain plants, particularly grasses. creative-enzymes.comwikipedia.orgmicrobialtec.com Benzoxazinoids are a class of indole-derived specialized metabolites that function as defense compounds, exhibiting antimicrobial, antifeedant, and allelopathic properties. nih.gov The enzyme 3-hydroxyindolin-2-one monooxygenase, also known by gene names such as BX4 and CYP71C1, is integral to this protective chemical pathway in plants like maize. nih.govcreative-enzymes.com
Absorption, Distribution, and Elimination of Indolin-2-one Metabolites
The pharmacokinetic profile of indolin-2-one metabolites is complex and influenced by the properties of the parent drug. For instance, aripiprazole (B633), an atypical antipsychotic, is extensively metabolized to various compounds, including 6-Hydroxyindolin-2-one. nih.govdrugbank.comfda.gov The parent drug, aripiprazole, exhibits a high volume of distribution, suggesting widespread distribution into tissues throughout the body. drugbank.comfda.gov Both aripiprazole and its primary active metabolite, dehydroaripiprazole (B194390), are highly bound to serum proteins, primarily albumin (greater than 99%). drugbank.comfda.gov
The elimination of aripiprazole and the subsequent formation of its metabolites are primarily conducted through hepatic metabolism, involving cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. nih.govdrugbank.com These enzymes are responsible for biotransformation pathways such as dehydrogenation and hydroxylation, leading to the formation of metabolites like this compound. drugbank.com The mean elimination half-life for aripiprazole is approximately 75 hours, while its active metabolite, dehydroaripiprazole, has a half-life of about 94 hours, indicating a prolonged presence in the system. nih.gov
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor in its neurological effects. The BBB is a highly selective barrier that protects the central nervous system from potentially harmful substances. nih.gov While direct studies on the BBB permeability of this compound are limited, information can be inferred from studies of its parent compounds.
Aripiprazole has been shown to penetrate the brain in humans, as evidenced by dose-dependent D2 receptor occupancy. fda.gov However, the extent to which its various metabolites, including this compound, cross the BBB is not as well-defined. The physicochemical properties of a molecule, such as its size, charge, and lipid solubility, play a significant role in its ability to permeate the BBB. Research on other indolin-2-one derivatives suggests that this class of compounds can be designed to act as potent inhibitors of specific targets within the central nervous system, implying that some derivatives possess the necessary characteristics for BBB penetration. nih.gov
Studies on neuroinflammation, such as that induced by the neurotoxin 6-hydroxydopamine, have shown that pathological conditions can increase the permeability of the BBB. nih.gov This suggests that in certain disease states, the entry of metabolites like this compound into the brain might be altered. nih.gov
Following administration of a parent drug, the concentration of its metabolites in various tissues changes over time. For aripiprazole, steady-state concentrations of the parent drug and its active metabolite, dehydroaripiprazole, are typically achieved within 14 days of consistent dosing. fda.gov At this point, dehydroaripiprazole constitutes about 40% of the aripiprazole concentration in the plasma. fda.gov
A study in healthy volunteers who received aripiprazole for seven days found that the drug altered the levels of glutamatergic metabolites in the brain. cambridge.org The mean glutamate (B1630785) + glutamine (Glx) levels were significantly increased compared to placebo, and this effect remained even after adjusting for the plasma levels of the parent drug and its active metabolite. cambridge.org This indicates that the pharmacological activity within the brain is not solely dependent on the parent drug's concentration.
The table below summarizes the pharmacokinetic parameters of aripiprazole and its major active metabolite, which provides context for the potential behavior of other metabolites like this compound.
| Parameter | Aripiprazole | Dehydroaripiprazole |
| Mean Elimination Half-Life | ~75 hours nih.gov | ~94 hours nih.gov |
| Time to Peak Plasma Concentration (Oral) | 3-5 hours fda.gov | Not specified |
| Protein Binding | >99% (primarily albumin) drugbank.comfda.gov | >99% (primarily albumin) drugbank.com |
| Bioavailability (Oral Tablet) | 87% fda.gov | Not applicable |
| Steady State | Attained within 14 days fda.gov | Attained within 14 days fda.gov |
| Metabolism | CYP3A4 and CYP2D6 nih.govdrugbank.com | Metabolite of Aripiprazole |
Future Research Directions and Therapeutic Potential of 6 Hydroxyindolin 2 One
Development of Novel Therapeutic Agents Based on the 6-Hydroxyindolin-2-one Scaffold
The indolin-2-one core is a pivotal pharmacophore for developing anticancer agents due to its ability to form key interactions with the ATP-binding pocket of various kinases. nih.govscirp.org The development of derivatives from this scaffold has yielded compounds with potent and selective inhibitory activities against several important biological targets. nih.govnih.gov
Targeting Specific Disease Pathways
Research has focused on modifying the this compound scaffold to target specific enzymes and signaling pathways implicated in diseases like cancer.
Kinase Inhibition: The primary focus for indolin-2-one derivatives has been the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. scirp.org Derivatives have been developed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit, which are involved in tumor angiogenesis and growth. scirp.orgnih.gov
Aurora Kinase Pathway: Aurora kinases, particularly Aurora B, are essential for cell cycle control, and their overexpression is linked to tumorigenesis. nih.govwhiterose.ac.uk Structure-based design has led to indolin-2-one derivatives that selectively inhibit Aurora B kinase. nih.gov For instance, certain cyclopropylurea derivatives of indolin-2-one show potent activity against Aurora B and the MDA-MB-468 breast cancer cell line. nih.govwhiterose.ac.uk Docking studies of a related compound revealed that a p-hydroxyphenyl moiety at the 6-position extends into a hydrophobic pocket, highlighting the importance of this substitution. whiterose.ac.uk Further research identified 3,5,6-substituted indolin-2-one derivatives as potent Aurora B inhibitors through high-throughput screening. nih.gov
Programmed Cell Death (PCD): Beyond just inhibiting proliferation, inducing programmed cell death (apoptosis, necroptosis) is a key goal of cancer therapy. nih.gov Novel bis-indolinone derivatives synthesized from this compound have demonstrated significant antiproliferative activity. nih.gov One particular compound, synthesized using this compound, was found to be a potent antiproliferative agent, inducing cell cycle arrest and programmed cell death in Jurkat leukemia cells. nih.gov
Table 1: Examples of Disease Pathways Targeted by this compound Derivatives
| Target Pathway | Specific Target | Derivative Type / Example | Targeted Disease Area |
|---|---|---|---|
| Cell Cycle Regulation | Aurora B Kinase | Cyclopropylurea Indolin-2-one | Breast Cancer nih.govwhiterose.ac.uk |
| Cell Cycle Regulation | Aurora B Kinase | 3,5,6-substituted indolin-2-one | Cancer nih.gov |
| Programmed Cell Death (PCD) | Apoptosis, Necroptosis | 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(this compound) | Leukemia nih.gov |
| Signal Transduction | Receptor Tyrosine Kinases (VEGFR, PDGFR) | Pyrrolo-fused-heterocycle-2-indolinone | Cancer nih.gov |
Exploration of Combination Therapies
The future of cancer treatment often lies in combination therapies to overcome resistance and enhance efficacy. Patents covering indolinone derivatives, including those based on the this compound structure, suggest their potential use in conjunction with other therapeutic agents. google.comgoogle.com These combinations could include other established anticancer drugs like bevacizumab and sunitinib, or agents for different indications such as antihypertensive drugs or inotropic agents. google.comgoogle.com While specific preclinical or clinical studies on combination therapies for a discrete this compound derivative are still an area for future research, the foundational work suggests that these compounds could be valuable components of multi-drug regimens.
Advanced Computational Chemistry Applications
Computational methods are integral to modern drug discovery, enabling the rapid design and optimization of new therapeutic agents. These techniques are being applied to the this compound scaffold to predict and understand molecular interactions.
De Novo Design and Virtual Screening
Structure-based drug design and screening techniques have been instrumental in the development of potent inhibitors from the indolin-2-one class. nih.gov Researchers have utilized high-throughput screening of compound libraries to identify initial hits, such as the 3,5,6-substituted indolin-2-one derivatives that inhibit Aurora B kinase. nih.gov Following initial identification, new derivatives are rationally designed based on the structural information of the target protein. nih.govrsc.org This approach led to the creation of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A, based on predictions of allosteric sites and molecular docking. rsc.org
Molecular Dynamics Simulations and Free Energy Calculations
Molecular docking is a key computational tool used to predict how a molecule binds to its target protein. nih.gov Docking simulations have successfully demonstrated the proposed binding modes for indolin-2-one inhibitors with Aurora B kinase. nih.gov These models show that the indolin-2-one core can form critical hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding site. whiterose.ac.uk While molecular docking provides a static snapshot, future research will likely involve more advanced methods like molecular dynamics (MD) simulations and free energy calculations. MD simulations can model the dynamic movements of the protein-ligand complex over time, providing deeper insights into the stability of the interaction. Free energy calculations can then be used to more accurately predict the binding affinity of designed compounds, helping to prioritize the most promising candidates for synthesis and biological testing.
Expansion of Synthetic Methodologies
The ability to generate a diverse library of derivatives from a core scaffold is essential for drug discovery. Several synthetic strategies have been developed to modify the this compound structure.
A primary method for creating derivatives is the Knoevenagel condensation, a reaction between an active hydrogen compound (like this compound) and a carbonyl compound. nih.govgoogle.com Researchers have successfully synthesized a series of bis-indolinone derivatives by reacting this compound with various dicarbaldehydes. nih.gov The versatility of this reaction is demonstrated by the use of different conditions and catalysts—such as piperidine (B6355638) in methanol, hydrochloric acid in ethanol, or p-toluenesulfonic acid in toluene—to achieve the desired products. nih.gov Other synthetic modifications include benzylation of the hydroxyl group at the 6-position, which serves as a step to create further complex derivatives. google.com These expanding synthetic toolkits allow chemists to systematically explore the structure-activity relationship of the this compound scaffold.
Table 2: Synthetic Methodologies for this compound Derivatives
| Reaction Type | Reactants | Catalyst / Conditions | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | This compound, dicarbaldehyde | Piperidine in Methanol | Bis-indolinone | nih.gov |
| Knoevenagel Condensation | This compound, dicarbaldehyde | Hydrochloric Acid in Ethanol | Bis-indolinone | nih.gov |
| Knoevenagel Condensation | This compound, dicarbaldehyde | p-Toluenesulfonic acid in Toluene | Bis-indolinone | nih.gov |
| Benzylation | This compound, Benzyl bromide | Base (e.g., K2CO3) in DMF | 6-(benzyloxy)indolin-2-one | google.com |
Sustainable and Scalable Synthetic Routes
The advancement of this compound from a laboratory curiosity to a viable therapeutic agent hinges on the development of synthesis methods that are both sustainable and scalable. Current research in related heterocyclic compounds highlights a trend towards greener chemistry, which will likely be pivotal for the future synthesis of this specific oxindole (B195798).
Future efforts in sustainable synthesis may focus on:
One-Pot Reactions: Developing one-pot, multi-component reactions can improve efficiency and reduce waste. For instance, a green one-pot synthesis method has been successfully used for other complex heterocyclic structures like 4-hydroxychromenylarylmethyl-6-hydroxypyrimidine-2,4-diones using recyclable nanocatalysts. nih.gov This approach, which involves condensing multiple starting materials under solvent-free conditions, could be adapted for this compound. nih.gov
Use of Green Catalysts: The use of efficient and recyclable catalysts, such as titanium dioxide nanowires, has been shown to be effective in producing complex molecules with high yields. nih.gov Research into similar catalysts for the specific cyclization and functionalization reactions required for this compound is a promising direction.
Solvent-Free or Aqueous Conditions: Shifting away from volatile organic solvents towards solvent-free reaction conditions or using water as a solvent is a key principle of green chemistry.
For scalability, which is crucial for producing the quantities needed for extensive research and potential clinical use, future research will need to address challenges in moving from gram-scale laboratory synthesis to kilogram-scale industrial production. nih.gov This involves optimizing reaction conditions to be reproducible and efficient on a larger scale. The use of soluble metal salts, such as Cu(BF₄)₂ and Fe(BF₄)₂, has been shown to improve yields and simplify work-up in large-scale reactions for other molecules, a strategy that could be explored for this compound production. nih.gov
Chemoenzymatic Synthesis
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful tool for producing complex molecules like this compound with high specificity. Enzymes can catalyze reactions under mild conditions, often with high enantioselectivity, which is critical for producing biologically active isomers.
Future research in this area could involve:
Enzyme Scaffolding: Utilizing enzymes like monoamine oxidase (MAO) or horseradish peroxidase (HRP) to construct the core indolinone structure or to introduce specific functional groups. northumbria.ac.uk For example, HRP has been used in chemoenzymatic cascades to create 2-quinolone derivatives. northumbria.ac.uk
Engineered Enzymes: Directed evolution can be used to create enzyme variants with enhanced activity or specificity for the substrates required to synthesize this compound. An engineered tryptophan synthase β-subunit has been part of a three-enzyme system to produce various indole-containing acyloin derivatives, demonstrating the potential of this approach. nih.gov
A potential chemoenzymatic route could start with a substituted aniline (B41778) or a related precursor, using one or more enzymatic steps to facilitate cyclization and hydroxylation, thereby forming the this compound scaffold.
Investigation of Bioavailability and Pharmacokinetic Properties
To translate the potential of this compound into a therapeutic reality, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. The pharmacokinetic profile of a compound dictates how it is processed by the body and its availability at the target site. nih.govnih.gov
Future research will need to focus on:
In Silico Predictions: Computational tools, such as the SwissADME database, can be used to predict the physicochemical and pharmacokinetic properties of this compound. nih.gov These models can estimate properties like oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes. nih.gov
In Vitro and In Vivo Studies: Experimental validation of the computational predictions is crucial. In vivo studies in animal models are necessary to determine the actual pharmacokinetic profile, including plasma protein binding and metabolic stability. mdpi.com Studies on related indolinone derivatives have shown that such compounds can have strong plasma protein binding. nih.gov
The table below outlines key pharmacokinetic parameters that require investigation for this compound, based on standard drug development protocols.
| Parameter | Description | Future Research Goal |
| Solubility | The ability of the compound to dissolve in a solvent to create a solution. | Determine aqueous solubility to predict absorption. |
| Lipophilicity (LogP) | The measure of a compound's partitioning between a lipid and an aqueous phase. | Optimize LogP for membrane permeability and bioavailability. |
| Metabolic Stability | The susceptibility of the compound to be broken down by metabolic enzymes (e.g., CYP450). | Identify major metabolites and assess the rate of metabolism. |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood plasma. | Quantify binding to understand the fraction of free, active drug. |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Measure oral bioavailability through in vivo studies. |
Exploration of New Biological Targets and Mechanisms of Action
While the oxindole scaffold is known to interact with certain classes of proteins, such as kinases, the full spectrum of biological targets for this compound remains to be explored. Identifying new targets and elucidating the compound's mechanism of action are critical for discovering novel therapeutic applications.
Future research strategies should include:
In Silico Target Fishing: Computational methods can be used to screen this compound against large databases of protein structures to predict potential binding interactions. nih.gov This can help prioritize targets for experimental validation. Studies on other oxindoles have identified potential targets like the vascular endothelial growth factor receptor 2 (VEGFR-2) through such computational screening. nih.gov
Phenotypic Screening: Testing the compound in various cell-based assays can reveal its effects on cellular processes and phenotypes, which can then be used to infer its mechanism of action.
Biochemical and Biophysical Assays: Once potential targets are identified, direct binding and activity assays are necessary to confirm the interaction and determine the functional consequences. This can include radiometric kinase assays or surface plasmon resonance to measure binding kinetics. nih.gov
The oxindole core is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. mdpi.com The therapeutic potential of this compound could therefore extend to various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions, pending the identification of its specific molecular targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Hydroxyindolin-2-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves oxidation or substitution reactions. For example, oxidation using KMnO₄ in acidic conditions (e.g., H₂SO₄) can yield 6-oxo derivatives, while substitution with halogenating agents like Br₂ requires precise stoichiometric control to avoid over-halogenation. Optimization involves varying solvent polarity (e.g., THF vs. DMF), temperature gradients (e.g., 25°C to 80°C), and catalyst loading (e.g., 1–5 mol% CrO₃) . Kinetic studies via HPLC or GC-MS can identify rate-limiting steps .
Q. How can researchers validate the structural identity and purity of this compound derivatives?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare ¹H/¹³C NMR chemical shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
- X-ray crystallography : Resolve crystal structures (e.g., using SHELXTL software) to confirm stereochemistry and hydrogen-bonding networks .
- HPLC-UV/HRMS : Ensure >95% purity by integrating chromatographic peaks and verifying molecular ions .
Q. What are the key stability challenges for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy. Hydroxyl group deprotonation at high pH may reduce stability .
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) and recrystallization solvents (e.g., ethanol/water mixtures) to enhance thermal resilience .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability, serum concentration) .
- Structure-activity relationship (SAR) modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, correlating computational results with experimental IC₅₀ discrepancies .
- Dose-response validation : Replicate conflicting assays under standardized protocols (e.g., NIH guidelines for cytotoxicity) to isolate methodological variables .
Q. What strategies are effective in overcoming solubility limitations of this compound in aqueous media for in vitro studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without inducing cellular toxicity .
- Nanoparticle encapsulation : Formulate with PLGA or liposomes (50–200 nm particle size) to enhance bioavailability, confirmed by dynamic light scattering (DLS) .
- Prodrug synthesis : Introduce hydrophilic moieties (e.g., phosphate esters) via regioselective alkylation, validated by LC-MS/MS .
Q. How can computational methods improve the design of this compound analogs with enhanced selectivity for neurological targets?
- Methodological Answer :
- Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors, aromatic rings) using Schrödinger’s Phase. Validate against known inhibitors of acetylcholinesterase or NMDA receptors .
- MD simulations : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER force field) to identify stable binding poses and off-target liabilities .
- ADMET prediction : Use SwissADME to optimize logP (<3), polar surface area (>60 Ų), and blood-brain barrier permeability .
Methodological Frameworks for Data Integrity
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate LD₅₀ values, reporting 95% confidence intervals .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences in apoptotic markers (e.g., caspase-3 activation) .
- Power analysis : Predefine sample sizes (G*Power software) to ensure statistical robustness (α=0.05, β=0.2) .
Q. How should researchers address reproducibility issues in synthetic protocols for this compound?
- Methodological Answer :
- Detailed kinetic profiling : Track reaction progress via in-situ FTIR or Raman spectroscopy to identify critical intermediates .
- Open-source data sharing : Publish raw NMR/HPLC files in repositories like Zenodo, adhering to FAIR principles .
- Interlaboratory validation : Collaborate with independent labs to replicate synthesis under identical conditions, documenting deviations in yields/purity .
Tables for Key Data Comparison
| Property | This compound | Analog (6-Methoxy) | Reference |
|---|---|---|---|
| LogP | 1.2 ± 0.1 | 2.5 ± 0.3 | |
| Aqueous solubility (mg/mL) | 0.15 (pH 7.4) | 0.03 (pH 7.4) | |
| Thermal decomposition (°C) | 162–165 | 178–182 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
